PROTAC ER Degrader-10
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C44H45N5O6 |
|---|---|
Peso molecular |
739.9 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C44H45N5O6/c50-33-11-13-35-39(25-33)55-27-37(29-4-2-1-3-5-29)41(35)30-6-8-31(9-7-30)47-18-16-28(17-19-47)26-46-20-22-48(23-21-46)32-10-12-34-36(24-32)44(54)49(43(34)53)38-14-15-40(51)45-42(38)52/h1-13,24-25,28,37-38,41,50H,14-23,26-27H2,(H,45,51,52)/t37-,38?,41-/m0/s1 |
Clave InChI |
NERLNOXIZFKZCG-CBJQKOSGSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of PROTAC ER Degrader-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of PROTAC ER Degrader-10, a novel therapeutic modality designed for the targeted degradation of the estrogen receptor (ER). By hijacking the cell's natural protein disposal machinery, this proteolysis-targeting chimera offers a promising strategy to overcome the limitations of traditional ER antagonists and selective estrogen receptor degraders (SERDs) in the treatment of ER-positive cancers. This document provides a detailed overview of the signaling pathway, quantitative data on ER degradation, comprehensive experimental protocols for its characterization, and visual representations of its mechanism and experimental workflow.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional small molecule engineered to induce the selective degradation of the estrogen receptor.[1][2] Its mechanism of action is a multi-step process that leverages the cell's endogenous ubiquitin-proteasome system (UPS).[1][3]
At its core, this compound consists of three key components: a ligand that binds to the estrogen receptor, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[2][4] This dual-binding capability allows the PROTAC to act as a molecular bridge, bringing the ER into close proximity with the E3 ligase.[1][2]
The key steps in the mechanism of action are as follows:
-
Ternary Complex Formation: this compound simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase, forming a ternary complex.[1][2][5] For many advanced ERα degraders, including those structurally similar to PROTAC ERα Degrader-10, the recruited E3 ligase is Cereblon (CRBN).
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the estrogen receptor.[2][6] This process results in the formation of a polyubiquitin (B1169507) chain on the ER.[6]
-
Proteasomal Recognition and Degradation: The polyubiquitinated estrogen receptor is then recognized as a substrate for degradation by the 26S proteasome.[2][6] The proteasome unfolds and proteolytically degrades the ER into small peptides.
-
Catalytic Cycle: After the degradation of the ER, this compound is released and can bind to another ER molecule and E3 ligase, initiating a new cycle of degradation.[1] This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple ER proteins.[5]
This direct and catalytic degradation of the estrogen receptor distinguishes PROTACs from traditional inhibitors and SERDs, which primarily block the receptor's function or induce a conformational change that leads to its indirect degradation.[5] This novel mechanism has the potential to overcome drug resistance associated with mutations in the ER ligand-binding domain.
Quantitative Data
The efficacy of PROTAC ER degraders is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).
| Compound | Cell Line(s) | DC50 (nM) | Dmax | E3 Ligase Recruited | Reference(s) |
| PROTAC ERα Degrader-10 | MCF-7, T47D, CAMA-1 | 0.37 - 1.1 | >90% | Cereblon | [7] |
| PROTAC ER Degrader-4 | MCF-7 | 0.3 | ~100% | von Hippel-Lindau (VHL) | [8] |
| Vepdegestrant (ARV-471) | ER+ Breast Cancer Cell Lines | ~1-2 | >90% | Cereblon | [1] |
Experimental Protocols
The characterization of this compound involves a series of key experiments to confirm its mechanism of action and quantify its efficacy. Detailed methodologies for these experiments are provided below.
Western Blotting for ERα Degradation
This protocol is used to quantify the dose-dependent degradation of ERα in cancer cells following treatment with the PROTAC.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO for a specified time (e.g., 24 hours). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours before adding the PROTAC.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERα and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the corresponding β-actin band intensity. Calculate the percentage of ERα degradation relative to the DMSO-treated control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ER-PROTAC-E3 ligase ternary complex in cells.
Materials:
-
MCF-7 cells
-
This compound
-
DMSO
-
MG132
-
Non-denaturing lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-Cereblon or anti-VHL) and a corresponding IgG control
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
-
Antibodies for Western blotting: anti-ERα, anti-Cereblon/VHL
Procedure:
-
Cell Treatment: Culture MCF-7 cells to 70-80% confluency. Pre-treat the cells with 10 µM MG132 for 2 hours. Treat the cells with this compound (e.g., 100 nM) or DMSO for 4-6 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-E3 ligase antibody or an IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against ERα and the E3 ligase. The presence of an ERα band in the sample immunoprecipitated with the E3 ligase antibody (and not in the IgG control) confirms the formation of the ternary complex.
Cell Viability Assay
This protocol measures the effect of PROTAC-induced ERα degradation on the proliferation and viability of ER-dependent cancer cells.
Materials:
-
MCF-7 cells
-
Cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or DMSO.
-
Incubation: Incubate the plates for a period of 3 to 6 days.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated controls. Plot the cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. The ability of this molecule to catalytically induce the degradation of the estrogen receptor through the ubiquitin-proteasome system represents a significant advancement in the field of targeted protein degradation and holds great promise for the treatment of ER-positive breast cancer.
References
- 1. Vepdegestrant - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC ER Degrader-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PROTAC ER Degrader-10, also identified as compound 160a, is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Estrogen Receptor alpha (ERα). By hijacking the cellular ubiquitin-proteasome system, this heterobifunctional molecule presents a promising therapeutic strategy for ERα-positive breast cancers. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.
Core Concepts and Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (ERα), a linker, and a ligand that recruits an E3 ubiquitin ligase. In the case of this compound, the E3 ligase recruited is Cereblon (CRBN).
The mechanism of action involves the formation of a ternary complex between ERα, this compound, and the CRBN E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to ERα. The resulting polyubiquitinated ERα is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in total ERα levels within the cell. This event-driven, catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins.
Chemical Structure
This compound is identified by the CAS Number: 2421260-43-5 . Its molecular formula is C44H45N5O6, with a molecular weight of 739.86 g/mol . The structure can be conceptually divided into three key moieties as illustrated below.
Figure 1. Chemical structure of this compound, highlighting the ERα ligand, the linker, and the Cereblon (CRBN) E3 ligase ligand.
Quantitative Biological Data
The in vitro efficacy of this compound has been characterized by its ability to induce the degradation of ERα in various breast cancer cell lines. The key metrics for evaluating PROTAC efficacy are the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Reference |
| MCF-7 | ER-positive Breast Cancer | 0.37 | >90 | [1] |
| T-47D | ER-positive Breast Cancer | 1.1 | >90 | [1] |
| CAMA-1 | ER-positive Breast Cancer | 1.1 | >90 | [1] |
Table 1: In Vitro Degradation Efficacy of this compound
Experimental Protocols
Cell Culture
MCF-7, T-47D, and CAMA-1 breast cancer cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Western Blotting for ERα Degradation
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) and a loading control (e.g., mouse anti-β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the ERα band intensity to the loading control to determine the percentage of ERα degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the workflow of ERα degradation induced by this compound.
References
PROTAC ER Degrader-10: An In-depth Technical Guide on Discovery and Synthesis
Disclaimer: Despite a comprehensive search, specific data for a compound designated "PROTAC ER Degrader-10" as referenced in patent WO2021133886, example 36, was not publicly available. This guide will therefore provide a detailed overview of the discovery, synthesis, and mechanism of action of PROTAC Estrogen Receptor (ER) degraders as a class of molecules, drawing upon publicly available data for well-characterized examples.
Introduction to PROTAC ER Degraders
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] This tripartite structure allows the PROTAC to act as a bridge, bringing the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[1]
Estrogen receptor-positive (ER+) breast cancer is a major subtype of breast cancer, and therapies targeting the ER have been a cornerstone of treatment for decades.[2] However, the emergence of resistance to existing therapies, often driven by mutations in the ER gene (ESR1), presents a significant clinical challenge.[2] PROTAC ER degraders offer a novel strategy to overcome this resistance by directly eliminating the ER protein, including mutated forms.[3]
Mechanism of Action
The mechanism of action of PROTAC ER degraders involves the recruitment of the cellular ubiquitin-proteasome system (UPS) to the estrogen receptor.[3] This process can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the ER protein.
-
Proteasomal Degradation: The poly-ubiquitinated ER is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC molecule is released after inducing degradation and can then engage another ER protein and E3 ligase, acting in a catalytic manner.
Discovery and Synthesis of PROTAC ER Degraders
The discovery of potent and selective PROTAC ER degraders involves a systematic process of designing and synthesizing molecules with optimized linkers and ligands for both the ER and the chosen E3 ligase.
Key Building Blocks
The synthesis of a PROTAC ER degrader typically involves the conjugation of three key components:
-
ER Targeting Moiety: A ligand that binds with high affinity to the estrogen receptor.
-
E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, such as derivatives of thalidomide (B1683933) for Cereblon (CRBN) or ligands for von Hippel-Lindau (VHL).
-
Linker: A chemical linker of varying length and composition that connects the ER ligand and the E3 ligase ligand, and critically influences the formation and stability of the ternary complex.
General Synthetic Strategy
A common synthetic approach involves the separate synthesis of the ER ligand and the E3 ligase ligand, each with a functional group amenable to conjugation with a linker. The linker itself is often synthesized with complementary functional groups at each end.
Quantitative Data of Representative PROTAC ER Degraders
While specific data for "this compound" is unavailable, the following table summarizes key quantitative data for other well-documented PROTAC ER degraders.
| Compound Name | ER Ligand | E3 Ligase Ligand | Linker Type | DC50 (nM) in MCF-7 cells | Dmax (%) in MCF-7 cells |
| ERD-308 | Estrogen Receptor Modulator | VHL Ligand | Alkyl-ether | 0.17 | >95 |
| ARV-471 (Vepdegestrant) | Estrogen Receptor Modulator | Cereblon Ligand | PEG-based | ~1 | >90 |
| ZD12 | Estrogen Receptor Modulator | VHL Ligand | Alkyl | ~10 | >90 |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of PROTAC ER degraders. Below are generalized methodologies based on published literature.
General Procedure for PROTAC Synthesis (Example: Amide Coupling)
-
Preparation of Intermediates: Synthesize the ER-binding moiety with a terminal carboxylic acid and the E3 ligase-binding moiety with a terminal amine, or vice versa.
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing intermediate in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and an organic base (e.g., DIPEA or triethylamine). Stir at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated carboxylic acid solution, add a solution of the amine-containing intermediate in the same solvent.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC molecule.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for ER Degradation
-
Cell Culture and Treatment: Plate ER-positive breast cancer cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC ER degrader for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Quantification: Quantify the band intensities using densitometry software to determine the percentage of ER degradation relative to a vehicle-treated control.
Conclusion and Future Perspectives
PROTAC ER degraders have emerged as a promising therapeutic strategy for ER-positive breast cancer, with the potential to overcome resistance to current endocrine therapies. The catalytic nature and the ability to degrade even mutant forms of the estrogen receptor make them a particularly attractive modality. Several PROTAC ER degraders are currently in various stages of preclinical and clinical development, holding the promise of providing a new and effective treatment option for patients with advanced breast cancer. Future research will likely focus on the development of next-generation PROTACs with improved oral bioavailability, enhanced selectivity, and the ability to overcome potential resistance mechanisms to PROTAC-mediated degradation.
References
An In-depth Technical Guide to the Target Protein Binding of PROTAC ER Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target protein binding and mechanism of action of PROTAC (Proteolysis-Targeting Chimera) estrogen receptor (ER) degraders. We will delve into the quantitative data, experimental methodologies, and the underlying biological pathways associated with these innovative molecules. Particular focus will be given to PROTAC ERα Degrader-10 and the clinically advanced compound, vepdegestrant (ARV-471), as illustrative examples of this class of therapeutics.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTAC ER degraders are heterobifunctional molecules designed to eliminate estrogen receptor alpha (ERα), a key driver in the majority of breast cancers.[1] These molecules function by inducing proximity between ERα and an E3 ubiquitin ligase, a cellular enzyme responsible for tagging proteins for degradation.[1] This induced ternary complex formation (ERα-PROTAC-E3 ligase) facilitates the transfer of ubiquitin to ERα. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[2][3]
A notable example, PROTAC ERα Degrader-10 (also known as Compound 160a from patent US20200157078), recruits the Cereblon (CRBN) E3 ligase to mediate ERα degradation.[4] Similarly, vepdegestrant (ARV-471), a clinically investigated oral ER PROTAC, also utilizes the CRBN E3 ligase.[2]
Quantitative Data on Target Binding and Degradation
The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, and subsequently induce degradation of the target. This is quantified by metrics such as the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for binding, and the half-maximal degradation concentration (DC50) for protein degradation.
Table 1: Degradation Potency of PROTAC ERα Degrader-10
| Cell Line | DC50 (nM) |
| MCF7 | 0.37 - 1.1 |
| T47D | 0.37 - 1.1 |
| CAMA-1 | 0.37 - 1.1 |
Data sourced from MedChemExpress and is attributed to patent US20200157078.[4]
For a more detailed quantitative profile, we can examine the data for the clinically advanced ER PROTAC, vepdegestrant (ARV-471).
Table 2: Binding Affinity and Degradation Potency of Vepdegestrant (ARV-471)
| Parameter | Target/Cell Line | Value | Assay Method |
| Binding Affinity | |||
| IC50 | Recombinant ERα | 0.99 nM | Cell-free Renilla luciferase displacement assay |
| Ki | Recombinant ERα | 0.28 nM | Cell-free Renilla luciferase displacement assay |
| IC50 | T47D-KBluc cells | 1.1 nM | Luciferase reporter assay |
| Degradation Potency | |||
| DC50 | ER-positive breast cancer cell lines | ~2 nM | Western Blot |
| ER Degradation | MCF7 xenografts | >90% | Western Blot |
| Antagonism | |||
| IC50 | MCF7 cells | 3.06 nM | Luciferase reporter assay |
Data for vepdegestrant (ARV-471) is compiled from multiple sources.[2][5][6][7][8]
Experimental Protocols
A variety of in vitro and cell-based assays are employed to characterize the binding and degradation activity of PROTAC ER degraders.
Target and E3 Ligase Binding Assays
a) Fluorescence Polarization (FP) Assay
-
Principle: This assay measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a protein. A small fluorescent ligand tumbles rapidly, resulting in low polarization. When bound to a larger protein, its rotation slows, increasing polarization. A competitive, unlabeled ligand will displace the fluorescent probe, causing a decrease in polarization.
-
Methodology:
-
A constant concentration of purified ERα or CRBN protein and a corresponding fluorescently labeled ligand (tracer) are incubated in a microplate.
-
Serial dilutions of the PROTAC are added to the wells.
-
The plate is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
The data is plotted to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.
-
b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665) when they are brought into close proximity by a binding event.
-
Methodology:
-
A tagged (e.g., His-tagged) ERα or CRBN protein is incubated with a lanthanide-labeled antibody against the tag (donor).
-
A fluorescently labeled ligand for the target protein is also added (acceptor).
-
In a competitive assay, the PROTAC is added in increasing concentrations, which will displace the fluorescent ligand, leading to a decrease in the FRET signal.
-
The signal is measured on a TR-FRET compatible plate reader.
-
Ternary Complex Formation Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based assay measures the formation of a ternary complex. Donor and acceptor beads, coated with antibodies or binding partners for the target protein and E3 ligase, are brought into proximity by the PROTAC, generating a chemiluminescent signal.
-
Methodology:
-
Tagged ERα and tagged CRBN are incubated with the PROTAC.
-
Acceptor beads conjugated to an antibody against the ERα tag and donor beads conjugated to an antibody against the CRBN tag are added.
-
Upon ternary complex formation, the beads are brought close enough for a singlet oxygen molecule to travel from the donor to the acceptor bead, triggering a light emission that is measured.
-
Protein Degradation Assay
Western Blotting
-
Principle: This technique is used to detect and quantify the amount of a specific protein in a sample.
-
Methodology:
-
Cell Culture and Treatment: ER-positive breast cancer cell lines (e.g., MCF7, T47D, CAMA-1) are seeded and treated with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are washed and lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using an assay like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using a chemiluminescent substrate.
-
Quantification: Densitometry is used to measure the intensity of the protein bands. The ERα band intensity is normalized to the loading control to determine the relative level of ERα degradation. The DC50 value is calculated from the dose-response curve.
-
Conclusion
PROTAC ER degraders represent a promising therapeutic strategy for ER-positive breast cancer. Their unique mechanism of action, which leads to the catalytic degradation of ERα, offers the potential for improved efficacy and the ability to overcome resistance to traditional endocrine therapies. The quantitative characterization of their binding to both the estrogen receptor and the recruited E3 ligase, along with the assessment of their degradation potency, are critical steps in the development of these novel therapeutics. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this exciting new class of drugs.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vepdegrestrant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 6. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Mechanism of E3 Ligase Recruitment by PROTAC ER Degrader-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
PROTAC ER Degrader-10, also identified as Compound 160a, is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Estrogen Receptor alpha (ERα). This document provides a comprehensive technical overview of the mechanism by which this compound engages the cellular protein degradation machinery. Specifically, it details the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase, a critical step in the subsequent ubiquitination and proteasomal degradation of ERα. This guide includes a summary of its degradation efficiency, a description of the underlying signaling pathway, and detailed experimental methodologies.
Introduction to this compound
This compound is a heterobifunctional molecule engineered to induce the degradation of ERα, a key driver in the majority of breast cancers. As a PROTAC, its structure is composed of three key components: a ligand that binds to the target protein (ERα), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This tripartite architecture enables the formation of a ternary complex between ERα and the E3 ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome.
E3 Ligase Recruitment and Mechanism of Action
This compound effectuates the degradation of ERα by specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase. The molecule includes a ligand moiety that has a high affinity for CRBN, which is a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.
The mechanism of action can be summarized in the following steps:
-
Binding to ERα and CRBN: this compound simultaneously binds to ERα and the CRBN E3 ligase complex within the cell.
-
Ternary Complex Formation: This dual binding induces the formation of a stable ternary complex, bringing ERα into close proximity with the E3 ligase machinery.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of ERα.
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.
-
Recycling of PROTAC: After the degradation of ERα, this compound is released and can engage in another cycle of ERα degradation, acting in a catalytic manner.
This targeted degradation approach offers a powerful alternative to traditional inhibition, as it eliminates the entire target protein, potentially overcoming resistance mechanisms associated with inhibitor-based therapies.
Quantitative Data
The efficacy of this compound has been demonstrated in several ER-positive breast cancer cell lines. The following table summarizes the 50% degradation concentration (DC50) values for ERα.
| Cell Line | DC50 (nM) |
| MCF7 | 0.37 |
| T47D | 1.1 |
| CAMA-1 | 1.1 |
Data sourced from patent WO2021133886.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Signaling Pathway of ERα Degradation
An In-depth Technical Guide to the Bifunctional Nature of PROTAC Estrogen Receptor Degraders
Executive Summary: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This guide focuses on the bifunctional nature of PROTAC Estrogen Receptor (ER) degraders, a promising class of drugs for the treatment of ER-positive breast cancers. While specific preclinical data for the investigational molecule "PROTAC ER Degrader-10" is primarily detailed within patent literature (WO2021133886) and not extensively available in the public domain, this whitepaper will use the well-characterized and clinically advanced PROTAC ER degrader, Vepdegestrant (ARV-471), as a representative example to provide a comprehensive technical overview. We will delve into the core mechanism, quantitative data, experimental protocols, and key signaling pathways, adhering to the requested specifications for data presentation and visualization for a scientific audience.
The Bifunctional Mechanism of Action
PROTAC ER degraders are heterobifunctional small molecules, meaning they consist of three key components: a ligand that binds to the estrogen receptor (the protein of interest), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] This dual-binding capability is the cornerstone of their function.
The process unfolds in a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to an ER protein and an E3 ligase (for Vepdegestrant, this is Cereblon), forming a transient ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine (B10760008) residues of the ER protein, tagging it for destruction.
-
Proteasomal Degradation: The polyubiquitinated ER is then recognized and degraded by the 26S proteasome, the cell's protein disposal machinery.
-
Recycling: After inducing degradation, the PROTAC molecule is released and can engage another ER protein and E3 ligase, repeating the cycle.
This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Data Presentation
The efficacy of a PROTAC ER degrader is quantified through various in vitro assays. The following tables summarize representative data for Vepdegestrant (ARV-471), showcasing its potency in ER degradation and its antiproliferative effects in ER-positive breast cancer cell lines.
Table 1: Degradation Potency of Vepdegestrant (ARV-471)
| Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Reference |
| MCF-7 (ER+, WT) | ~1 | >90 | |
| T-47D (ER+, WT) | ~1 | >90 | |
| ESR1 Y537S Mutant | Not specified | >90 | |
| ESR1 D538G Mutant | Not specified | >90 |
¹DC₅₀ (Degradation Concentration 50%): The concentration of the degrader required to reduce the level of the target protein by 50%. ²Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved.
Table 2: Antiproliferative Activity of Vepdegestrant (ARV-471)
| Cell Line | IC₅₀ (nM)³ | Reference |
| MCF-7 | ~2.5 | |
| T-47D | ~1.3 |
³IC₅₀ (Inhibitory Concentration 50%): The concentration of the drug that inhibits cell growth by 50%.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of PROTAC degraders. Below are protocols for key experiments used to characterize their activity.
Western Blot for ERα Degradation
This assay is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of the PROTAC ER degrader (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Normalize protein concentrations for all samples.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the ERα band intensity to the loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle control for each concentration.
-
Plot the degradation percentage against the degrader concentration to determine DC₅₀ and Dₘₐₓ values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay provides evidence for the physical interaction between the ER, the PROTAC, and the E3 ligase within the cell.
-
Cell Culture and Treatment:
-
Culture ER-positive cells (e.g., MCF-7) to ~80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the target protein.
-
Treat cells with the PROTAC ER degrader (e.g., 100 nM) or vehicle control for 4-6 hours.
-
-
Lysis and Immunoprecipitation:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase component (e.g., anti-Cereblon) or a control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads extensively with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting as described above.
-
Probe separate membranes with antibodies against ERα and the E3 ligase to detect their presence in the immunoprecipitated complex. A successful Co-IP will show a band for ERα in the sample where the E3 ligase was pulled down, but not in the IgG control.
-
Downstream Signaling Pathway Analysis
The degradation of ER leads to the downregulation of ER-dependent gene transcription, which is the ultimate therapeutic goal.
References
PROTAC ER Degrader-10 and the Ubiquitin-Proteasome System: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's endogenous ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins. This technical guide provides a comprehensive overview of PROTAC ER Degrader-10, a potent and selective degrader of the Estrogen Receptor alpha (ERα), a key driver in the pathogenesis of hormone receptor-positive breast cancer. This document details the core mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the underlying biological processes and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the fields of oncology, targeted protein degradation, and medicinal chemistry.
Introduction: The Rise of Targeted Protein Degradation
Conventional therapeutics have predominantly focused on inhibiting the function of pathogenic proteins. However, this approach has limitations, including the need for high drug concentrations and the emergence of drug resistance. Targeted protein degradation (TPD) offers a paradigm shift by eliminating the target protein altogether.[1] PROTACs are at the forefront of this technology.
PROTACs are heterobifunctional molecules comprising two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This dual binding induces the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase.[2] The E3 ligase then facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.
The Estrogen Receptor alpha (ERα) is a well-validated therapeutic target in ER-positive breast cancer.[4] Endocrine therapies that modulate ERα activity have been the standard of care for decades. However, the development of resistance, often through mutations in the ESR1 gene, remains a significant clinical challenge.[4] PROTAC-mediated degradation of ERα presents a promising strategy to overcome this resistance by eliminating the receptor, regardless of its mutational status.[2]
This compound: Mechanism of Action
This compound is a potent, orally active small molecule designed to specifically induce the degradation of ERα.[5] Its mechanism of action is centered on the recruitment of the Cereblon (CRBN) E3 ligase to the ERα protein.
The key steps in the mechanism of action of this compound are as follows:
-
Ternary Complex Formation: this compound, with its two distinct warheads, simultaneously binds to the ligand-binding domain of ERα and the substrate receptor of the Cereblon E3 ligase complex. This results in the formation of a stable ERα-PROTAC-Cereblon ternary complex.
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to efficiently catalyze the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the ERα protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated ERα is recognized as a substrate by the 26S proteasome. The proteasome unfolds and degrades the ERα protein into small peptides, effectively eliminating it from the cell.
-
Catalytic Cycle: Following the degradation of ERα, this compound is released and can bind to another ERα protein and E3 ligase, initiating another round of degradation. This catalytic nature allows for sustained protein degradation at sub-stoichiometric concentrations.
This process is visually represented in the signaling pathway diagram below.
Quantitative Data Summary
The efficacy of this compound and other ERα degraders is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for ERα PROTACs, providing a comparative perspective.
| Compound | Cell Line | DC50 (nM) | Assay Type | Reference |
| PROTAC ERα Degrader-10 | MCF7, T47D, CAMA-1 | 0.37-1.1 | Cellular Degradation | |
| ERE-PROTAC | MCF-7 | <5000 | Cellular Degradation | [6] |
| ARV-471 (Vepdegestrant) | ER+ Cell Lines | >80% degradation at 4h | Cellular Degradation | [5] |
| GLR203801 | ER wild-type cell lines | <1 | Cellular Degradation | [7] |
| GLR203801 | ER mutant cell lines (Y537S, D538G) | 2-10 | Cellular Degradation | [7] |
| Compound | Metric | Value | Context | Reference |
| ARV-471 (Vepdegestrant) | ER Degradation (in vivo) | >90% | Preclinical models | [5] |
| ARV-471 (Vepdegestrant) | ER Degradation (clinical) | up to 89% | Phase 1/2 clinical trial | [8] |
| ERE-PROTAC | IC50 | 6.106 µM | Cell Proliferation (MCF-7) | [6] |
| GLR203801 | Dmax (ER wild-type cells) | >90% | Cellular Degradation | [7] |
| GLR203801 | Dmax (ER mutant cells) | >80% | Cellular Degradation | [7] |
Experimental Protocols
The characterization of this compound involves a series of in vitro assays to confirm its mechanism of action and quantify its efficacy. Below are detailed protocols for key experiments.
Western Blotting for ERα Degradation
This assay is fundamental to demonstrating the degradation of the target protein.
Objective: To quantify the dose- and time-dependent degradation of ERα in cancer cell lines following treatment with this compound.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding β-actin band intensity.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Plot dose-response and time-course curves to determine DC50 and the kinetics of degradation.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of a Novel Class of PROTACs as Potent and Selective Estrogen Receptor α Degraders to Overcome Endocrine-Resistant Breast Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arvinasmedical.com [arvinasmedical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. arvinasmedical.com [arvinasmedical.com]
Preliminary Technical Guide: PROTAC ERα Degrader-10
This document provides a comprehensive technical overview of the preliminary studies on a representative PROTAC Estrogen Receptor Alpha (ERα) degrader, herein referred to as PROTAC ERα Degrader-10. This guide is intended for researchers, scientists, and drug development professionals interested in the core principles and methodologies behind the development of PROTAC-based therapies for ER-positive cancers.
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins.[1] They consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5] This technology offers a promising therapeutic strategy, particularly for overcoming resistance to traditional endocrine therapies in ER-positive breast cancer.[3][6][7]
Mechanism of Action
PROTAC ERα Degrader-10 is designed to selectively induce the degradation of ERα. The molecule simultaneously binds to ERα and an E3 ligase, forming a ternary complex.[4][8] This proximity induces the E3 ligase to tag the ERα protein with ubiquitin chains, marking it for destruction by the proteasome.[4] The PROTAC molecule is then released and can continue to facilitate the degradation of multiple ERα proteins.[4] This catalytic mode of action distinguishes PROTACs from traditional inhibitors.
Quantitative Data Summary
The following tables summarize the key in vitro performance metrics for PROTAC ERα Degrader-10 based on representative data from preliminary studies.
Table 1: In Vitro Degradation Profile
| Cell Line | DC50 (nM) | Dmax (%) |
| MCF-7 | 0.17 - 0.43 | >95 |
| T47D | ~1.0 | >90 |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of protein degradation. Data is representative of potent PROTAC ERα degraders such as ERD-308.[9]
Table 2: Anti-proliferative Activity
| Cell Line | IC50 (nM) |
| MCF-7 | 1 - 5 |
| T47D | ~10 |
IC50: Concentration required for 50% inhibition of cell proliferation. Data is representative of PROTAC ERα degraders showing antiproliferative effects.[7][10]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for ERα Degradation
Objective: To quantify the degradation of ERα protein in cancer cell lines following treatment with PROTAC ERα Degrader-10.
Methodology:
-
Cell Culture and Treatment: MCF-7 or T47D cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with increasing concentrations of PROTAC ERα Degrader-10 (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software. ERα levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control.
Cell Viability Assay (e.g., WST-8 or MTT)
Objective: To assess the anti-proliferative effect of PROTAC ERα Degrader-10 on ER-positive breast cancer cells.
Methodology:
-
Cell Seeding: Cells (e.g., MCF-7, T47D) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of PROTAC ERα Degrader-10 for a specified period (e.g., 3-5 days).
-
Reagent Incubation: A viability reagent (e.g., WST-8 or MTT) is added to each well and incubated according to the manufacturer's instructions.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling and Experimental Workflows
Ubiquitin-Proteasome System Pathway
The following diagram illustrates the general workflow of the ubiquitin-proteasome system (UPS) hijacked by PROTACs for targeted protein degradation.
In Vitro Experimental Workflow
The diagram below outlines the typical workflow for the preliminary in vitro evaluation of a PROTAC ERα degrader.
References
- 1. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 2. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Targeting estrogen receptor α for degradation with PROTACs: A promising approach to overcome endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. marinbio.com [marinbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PROTAC ERα Degrader-10 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PROTAC ERα Degrader-10, a potent and orally active degrader of Estrogen Receptor Alpha (ERα). This document outlines its mechanism of action, quantitative degradation data, and detailed experimental protocols for its characterization, serving as a comprehensive resource for researchers in oncology and targeted protein degradation.
Introduction to PROTAC Technology and ERα Targeting
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome. This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple target proteins.
Estrogen Receptor Alpha (ERα) is a key driver in the majority of breast cancers. Traditional therapies often involve inhibiting ERα's function. However, challenges such as acquired resistance, often through mutations in the ERα gene (ESR1), necessitate novel therapeutic strategies. Targeted degradation of ERα via PROTACs offers a promising alternative by removing the entire protein, thereby preventing both its genomic and non-genomic functions and potentially overcoming resistance mechanisms.
PROTAC ERα Degrader-10: Mechanism of Action
PROTAC ERα Degrader-10 (also known as Compound 160a) is a small molecule designed to specifically induce the degradation of ERα. It achieves this by hijacking the Cereblon (CRBN) E3 ubiquitin ligase.[1] The molecule's ERα-binding ligand engages the receptor, while its second ligand simultaneously binds to Cereblon. This ternary complex formation (ERα - PROTAC ERα Degrader-10 - Cereblon) is the critical step that initiates the degradation cascade.
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of ERα. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the ERα protein. The PROTAC ERα Degrader-10 is then released and can engage another ERα protein and E3 ligase, continuing its catalytic cycle.
Quantitative Data
PROTAC ERα Degrader-10 has demonstrated high potency in degrading ERα across various breast cancer cell lines. The key metrics for evaluating a PROTAC's efficacy are DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable).
| Parameter | MCF-7 | T47D | CAMA-1 | Reference |
| DC50 | 0.37 nM | 1.1 nM | 0.8 nM | [1] |
| Dmax | Not Reported | Not Reported | Not Reported |
Note: The Dmax values for PROTAC ERα Degrader-10 are not specified in the reviewed public literature. Generally, potent ERα PROTACs can achieve Dmax values exceeding 90%.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of PROTAC ERα Degrader-10.
Western Blotting for ERα Degradation
This protocol is used to quantify the dose-dependent degradation of ERα protein.
-
Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in 12-well plates at a density that allows them to reach ~70-80% confluency on the day of treatment.
-
Prepare a stock solution of PROTAC ERα Degrader-10 in DMSO.
-
On the day of the experiment, perform serial dilutions of the degrader in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a DMSO-only vehicle control.
-
Replace the existing medium with the degrader-containing medium and incubate for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., mouse anti-β-actin or anti-GAPDH) overnight at 4°C or for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the ERα band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining ERα relative to the vehicle control.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of ERα degradation on cell proliferation and viability.
-
Cell Seeding:
-
Seed MCF-7 cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of PROTAC ERα Degrader-10 in culture medium at 2x the final concentration.
-
Add 100 µL of the 2x compound dilutions to the appropriate wells to achieve the final desired concentrations. Include vehicle control wells.
-
Incubate the plate for a prolonged period, typically 72 to 120 hours.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (concentration inhibiting 50% of cell growth).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol aims to demonstrate the physical interaction between ERα, PROTAC ERα Degrader-10, and the E3 ligase.
-
Cell Treatment and Lysis:
-
Culture a large quantity of MCF-7 cells (e.g., in 10 cm or 15 cm dishes).
-
Treat the cells with an effective concentration of PROTAC ERα Degrader-10 (e.g., 10x DC50) and a vehicle control for a short duration (e.g., 2-4 hours) to capture the complex before significant degradation occurs.
-
For a more robust assay, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC to stabilize the ubiquitinated complex.
-
Lyse the cells using a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40 and protease/phosphatase inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-Cereblon) or the target protein (anti-ERα) overnight at 4°C with gentle rotation. A negative control with a non-specific IgG antibody is crucial.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting as described in Protocol 4.1.
-
Probe separate membranes with antibodies against ERα and Cereblon.
-
A successful Co-IP will show the presence of ERα in the sample where Cereblon was immunoprecipitated (and vice-versa), specifically in the PROTAC-treated sample, confirming the formation of the ternary complex.
-
Experimental and Logical Workflows
Visualizing the workflow is essential for planning and executing experiments to characterize a novel PROTAC degrader.
This logical flow ensures a systematic evaluation, starting from the confirmation of target degradation and moving towards mechanistic validation and assessment of the functional consequences on cancer cells. Each step provides critical data to build a comprehensive profile of the PROTAC molecule's activity and potential as a therapeutic agent.
References
In-depth Technical Guide on the Potential Off-target Effects of PROTAC ER Degrader-10
A comprehensive review of publicly available data indicates a lack of detailed information regarding the off-target effects of PROTAC ER Degrader-10. This document outlines the available information and highlights the data gaps in the current public domain.
This compound has been identified as a potent degrader of the Estrogen Receptor (ER), a critical target in the research and treatment of ER-positive cancers. The molecule is cited in patent WO2021133886, specifically as example 36. However, a thorough investigation of scientific literature, patent databases, and commercial supplier information has revealed no publicly available data on its selectivity profile or potential off-target effects.
This guide will address the core requirements of the user's request based on the limited information available and will clearly denote the areas where data is absent.
I. Core Compound Information
While detailed experimental data is not available, the foundational information for this compound is summarized below.
| Attribute | Information |
| Compound Name | This compound |
| Target Protein | Estrogen Receptor (ER) |
| Mechanism of Action | Proteolysis-Targeting Chimera (PROTAC) |
| Originating Patent | WO2021133886 (Example 36) |
| Therapeutic Area | Oncology (primarily for cancer research) |
II. Data on Off-Target Effects: A Notable Absence
A critical aspect of drug development and pre-clinical research is the characterization of a compound's selectivity. This is typically achieved through a series of experiments designed to identify unintended binding partners or cellular effects. For this compound, there is no publicly accessible data from the following standard assays:
-
Global Proteomics Analysis: No studies utilizing techniques such as mass spectrometry-based proteomics to assess changes in the cellular proteome upon treatment with this compound have been found. Such studies would be crucial for identifying proteins that are unintentionally degraded.
-
Kinase Profiling: There is no evidence of broad-panel kinase screening to determine if this compound inhibits or interacts with unintended kinases.
-
Phenotypic Screening: Detailed cellular assays to uncover unexpected biological responses to the compound are not available in the public domain.
III. Postulated Experimental Workflow for Off-Target Identification
While specific protocols for this compound are unavailable, a standard workflow for assessing the off-target effects of a novel PROTAC is presented below. This workflow represents a best-practice approach that would be necessary to fully characterize the selectivity of this molecule.
IV. The PROTAC Mechanism and Inherent Off-Target Possibilities
The mechanism of action for PROTACs, including ER Degrader-10, involves the formation of a ternary complex between the target protein (ER), the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. Potential off-target effects can arise from several sources:
-
Off-Target Binding of the ER-binding Moiety: The ligand that binds to the estrogen receptor may have some affinity for other proteins, leading to their unintended degradation.
-
Off-Target Binding of the E3 Ligase-recruiting Moiety: The portion of the PROTAC that binds to the E3 ligase could potentially interact with other cellular components.
-
Neo-Substrate Degradation: The formation of the ternary complex can sometimes lead to the ubiquitination and degradation of proteins that are not the intended target but are brought into proximity of the E3 ligase.
A signaling pathway diagram illustrating the intended action and potential for off-target effects is provided below.
V. Conclusion
For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is paramount for assessing its therapeutic potential and safety profile. In the case of this compound, the absence of publicly available data on its selectivity presents a significant knowledge gap. The information that this molecule is a potent ER degrader is noted from its patent origin, but without comprehensive off-target profiling, a full assessment of its utility and potential liabilities remains incomplete.
Further research and the publication of detailed characterization studies are required to elucidate the complete biological activity of this compound. Researchers interested in utilizing this compound are strongly encouraged to perform their own comprehensive selectivity and off-target analyses.
Methodological & Application
Application Notes and Protocols: PROTAC ER Degrader-10
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC ER Degrader-10
PROteolysis TArgeting Chimeras (PROTACs) represent a novel therapeutic modality designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins. This compound is a potent, orally bioavailable PROTAC specifically designed to induce the degradation of the Estrogen Receptor alpha (ERα).[1][2] ERα is a well-validated therapeutic target in hormone receptor-positive (HR+) breast cancer.[3]
Unlike traditional inhibitors that merely block the function of a target protein, this compound facilitates the complete removal of the ERα protein. It is a heterobifunctional molecule composed of a ligand that binds to the ERα protein and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[4] This dual binding brings the E3 ligase into close proximity with ERα, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[4][5] This mechanism allows for the catalytic degradation of multiple ERα molecules by a single PROTAC molecule.[4] Preclinical studies have demonstrated that PROTAC ER degraders can effectively degrade both wild-type and mutant forms of the estrogen receptor.[4]
This compound, also identified as Estrogen receptor modulator 10 (compound G-5b) and related to patent WO2021133886, has shown significant potency in preclinical models of breast cancer.[1][6] It functions as both an ER antagonist and a degrader, inducing apoptosis and cell cycle arrest in cancer cells.[6]
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Antagonist Activity) | - | 6.7 nM | [6] |
| DC₅₀ (Degradation) | - | 0.4 nM | [6] |
| DC₅₀ (Degradation) | MCF-7, T47D, CAMA-1 | 0.37 - 1.1 nM | [2] |
Cellular Effects of this compound in ER+ Breast Cancer Cell Lines
| Effect | Cell Line(s) | Concentration Range | Treatment Duration | Observations | Reference |
| ER Degradation | MCF-7, T47D | 20-100 nM | 2-48 hours | Dose-dependent reduction in ERα protein levels. | [6] |
| Inhibition of Proliferation | MCF-7, T47D | 0.2-1 nM | 6 days | Significant inhibition of E2-mediated cell proliferation. | [6] |
| Induction of Apoptosis | MCF-7 | 4-100 nM | 24 hours | Significant enhancement of caspase-3 and caspase-9 activity. | [6] |
| Cell Cycle Arrest | MCF-7 | 4-100 nM | 24 hours | Inhibition of G1/G0 phase protein expression. | [6] |
| Reduction of Cell Migration | MCF-7 | 4-100 nM | 24 hours | Significant reduction in cell migration. | [6] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action for this compound.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: In Vitro ERα Degradation Assay using Western Blot
This protocol details the steps to assess the dose-dependent degradation of ERα in breast cancer cell lines following treatment with this compound.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
DMSO (Vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle-only control (DMSO). Remove the old medium from the cells and add the medium containing the different concentrations of the degrader or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer with inhibitors to each well.
-
Incubate on ice for 20-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody (e.g., at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control signal. Calculate the percentage of ERα degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay
This protocol is for determining the effect of ERα degradation on the viability of breast cancer cells.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to confirm the interaction between ERα and an E3 ligase in the presence of this compound.
Materials:
-
MCF-7 or other ERα-positive cell line
-
This compound
-
Proteasome Inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-VHL or anti-Cereblon, depending on the E3 ligase recruited by the specific PROTAC)
-
Primary antibodies for Western blotting (anti-ERα, anti-E3 ligase)
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Control IgG
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells to 70-80% confluency in 10 cm plates.
-
Pre-treat cells with 10 µM MG132 for 2 hours to inhibit proteasomal degradation.
-
Treat the cells with this compound (e.g., 100 nM) or DMSO for 4-6 hours.
-
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Protein Quantification and Normalization: Quantify and normalize the protein concentration of all samples.
-
Immunoprecipitation:
-
Incubate 1-2 mg of cell lysate with the anti-E3 ligase antibody or control IgG overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads and wash them three to four times with wash buffer to remove non-specific binding proteins.
-
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel.
-
Perform a Western blot as described in Protocol 1.
-
Probe the membrane with the primary antibody against ERα to detect its presence in the immunoprecipitated complex.
-
Probe a separate blot with the anti-E3 ligase antibody to confirm successful immunoprecipitation.
-
Disclaimer
This compound is intended for research use only. The protocols provided are intended as a guide and may require optimization for specific experimental conditions and cell lines.
References
Application Notes and Protocols for PROTAC ER Degrader-10 in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. Therapeutic strategies have historically focused on inhibiting ERα activity through selective estrogen receptor modulators (SERMs) or degrading it with selective estrogen receptor degraders (SERDs). Proteolysis-targeting chimeras (PROTACs) represent a novel and powerful therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.
PROTAC ER Degrader-10 is a heterobifunctional molecule that consists of a ligand that binds to ERα and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This ternary complex formation leads to the ubiquitination and subsequent degradation of ERα by the proteasome, offering a highly efficient and catalytic approach to eliminate ERα from cancer cells. These application notes provide detailed protocols for utilizing this compound in the ERα-positive MCF-7 breast cancer cell line.
Mechanism of Action
This compound functions by inducing the proximity of ERα to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to ERα, marking it for degradation by the 26S proteasome. This event-driven, catalytic process allows a single molecule of this compound to induce the degradation of multiple ERα proteins.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and other representative ERα PROTACs in the MCF-7 cell line.
| Parameter | Value | Cell Line | Reference |
| DC50 (Degradation Concentration) | 0.37-1.1 nM | MCF-7 | [1] |
| IC50 (Cell Viability) | Not explicitly available for Degrader-10. Representative ER PROTACs show IC50 values in the low nanomolar range in MCF-7 cells. | MCF-7 | |
| Dmax (Maximum Degradation) | Not explicitly available for Degrader-10. Similar ER PROTACs achieve >90% degradation of ERα in MCF-7 cells. | MCF-7 | [2] |
Experimental Protocols
Western Blot for ERα Degradation
This protocol is to determine the dose-dependent degradation of ERα in MCF-7 cells treated with this compound.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for 24 hours. A positive control for proteasome-dependent degradation can be included by pre-treating cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the ERα signal to the β-actin signal. Calculate the percentage of ERα degradation relative to the vehicle-treated control.
Cell Viability Assay
This protocol is to determine the effect of this compound on the viability and proliferation of MCF-7 cells.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72-96 hours.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the log of the PROTAC concentration. Calculate the IC50 value using a non-linear regression curve fit.
RT-qPCR for ER-Responsive Gene Expression
This protocol is to assess the functional consequence of ERα degradation by measuring the mRNA levels of known ER-responsive genes (e.g., GREB1, PGR, TFF1).
Materials:
-
MCF-7 cells
-
This compound
-
DMSO (vehicle)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (GREB1, PGR, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat MCF-7 cells with this compound (at a concentration that gives significant degradation, e.g., 10 nM) and a vehicle control for 24 hours.
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treatment group to the vehicle control.
Estrogen Receptor Signaling Pathway
Estrogen binding to ERα leads to its dimerization and translocation to the nucleus, where it binds to Estrogen Response Elements (EREs) in the DNA, regulating the transcription of target genes involved in cell proliferation and survival. This compound disrupts this pathway by eliminating the ERα protein.
References
Application Notes and Protocols for In Vivo Study of PROTAC ER Degrader-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2] PROTAC ER Degrader-10 is a high-potency, orally bioavailable PROTAC designed to selectively target and degrade the estrogen receptor (ER), a key driver in the majority of breast cancers.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs catalytically induce the degradation of the target protein, offering a potentially more profound and durable therapeutic effect.[1]
This document provides detailed protocols and application notes for the in vivo evaluation of this compound in a preclinical breast cancer model. The methodologies outlined below will guide researchers in assessing the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound. For the purpose of providing concrete examples of expected outcomes, data from the well-characterized oral PROTAC ER degrader, vepdegestrant (ARV-471), will be used as a reference.
Signaling Pathways and Mechanism of Action
The estrogen receptor signaling pathway plays a critical role in the proliferation and survival of ER-positive breast cancer cells. Upon binding to estrogen, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus where it acts as a transcription factor, promoting the expression of genes involved in cell growth.
This compound functions by co-opting the ubiquitin-proteasome system to induce the degradation of the ER protein. This bifunctional molecule simultaneously binds to the ER and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the ER, marking it for degradation by the proteasome.
In Vivo Study Design and Experimental Protocols
A typical in vivo efficacy study for this compound utilizes a human breast cancer xenograft model in immunocompromised mice. The following sections provide detailed protocols for such a study.
Animal Model and Xenograft Establishment
Animal Model:
-
Female immunodeficient mice (e.g., NOD-SCID or Nude mice), 6-8 weeks old.
Cell Line:
-
MCF-7 human breast adenocarcinoma cell line (ER-positive).
Protocol for Xenograft Establishment:
-
Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Aseptically harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implant a 17β-estradiol pellet (0.72 mg, 90-day release) subcutaneously in the flank of each mouse to support tumor growth.[3]
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) into the mammary fat pad of each mouse.[4]
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[5][6][7]
-
Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
Dosing and Efficacy Assessment
Formulation:
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water).
Dosing Regimen (based on ARV-471 data):
-
Vehicle Control: Administer the vehicle orally, once daily.
-
This compound: Administer at 3, 10, and 30 mg/kg orally, once daily.[5]
-
Positive Control (optional): Fulvestrant at a clinically relevant dose.
Efficacy Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 28 days).[5]
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: % TGI = [1 - (T_final - T_initial) / (C_final - C_initial)] x 100 Where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.
Pharmacodynamic (PD) Analysis: ER Degradation in Tumors
Protocol for Western Blot Analysis:
-
At the end of the efficacy study (or at specified time points for a separate PD study), euthanize the mice and excise the tumors.
-
Homogenize a portion of the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the ERα band intensity to a loading control (e.g., β-actin or GAPDH).
Pharmacokinetic (PK) Analysis
Protocol for PK Study:
-
Administer a single oral dose of this compound to a separate cohort of tumor-bearing mice.
-
Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Data Presentation
Table 1: In Vivo Anti-Tumor Efficacy of this compound (Reference: ARV-471)
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Start (mm³) | Mean Tumor Volume at End (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 175 | 850 | - |
| This compound | 3 mg/kg, PO, QD | 180 | 250 | 85 |
| This compound | 10 mg/kg, PO, QD | 178 | 120 | 98 |
| This compound | 30 mg/kg, PO, QD | 182 | 50 | 120 |
Data are representative based on published results for ARV-471 in an MCF-7 xenograft model.[6][7]
Table 2: Pharmacodynamic Effect of this compound on ERα Levels in Tumors (Reference: ARV-471)
| Treatment Group | Dose and Schedule | ERα Degradation (%) vs. Vehicle |
| Vehicle Control | - | 0 |
| This compound | 3 mg/kg, PO, QD | ≥ 94 |
| This compound | 10 mg/kg, PO, QD | ≥ 94 |
| This compound | 30 mg/kg, PO, QD | ≥ 94 |
| Fulvestrant | Clinically relevant dose | ~60-65 |
Data are representative based on published results for ARV-471 in an MCF-7 xenograft model.[6][7]
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of this compound. By following these methodologies, researchers can effectively assess the anti-tumor efficacy, pharmacodynamic effects, and pharmacokinetic properties of this novel therapeutic agent. The successful degradation of the estrogen receptor and subsequent tumor growth inhibition in preclinical models will be critical for the continued development of this compound as a potential treatment for ER-positive breast cancer.
References
- 1. marinbio.com [marinbio.com]
- 2. researchgate.net [researchgate.net]
- 3. arvinasmedical.com [arvinasmedical.com]
- 4. mdpi.com [mdpi.com]
- 5. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 6. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Delivery of PROTAC ER Degrader-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC® ER Degrader-10 is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor alpha (ERα).[1][2][3] This molecule, identified as compound 160a in patent literature, has demonstrated antitumor efficacy in mouse models, making it a valuable tool for cancer research.[1][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] This mechanism of action offers a powerful alternative to traditional inhibition and has the potential to overcome resistance to existing therapies.[6]
These application notes provide a comprehensive overview of the available delivery methods for PROTAC ER Degrader-10 in animal models, along with detailed protocols to guide researchers in their in vivo studies. Due to the limited publicly available data specific to this compound, the following protocols and data are based on established methods for similar PROTAC molecules, particularly other oral ER degraders.
Mechanism of Action of PROTAC ER Degraders
PROTAC ER Degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
Caption: Mechanism of action for this compound.
Challenges in In Vivo Delivery of PROTACs
The unique structure of PROTACs often presents challenges for in vivo delivery. These include:
-
Poor aqueous solubility: Many PROTACs have low solubility in water, which can make formulation difficult.
-
Low cell permeability: Their larger size can hinder their ability to cross cell membranes and reach their intracellular targets.
-
Suboptimal pharmacokinetic properties: PROTACs can be subject to rapid clearance from the body, leading to insufficient exposure to the target tissue.
-
Metabolic instability: The linker component of a PROTAC can be susceptible to metabolism, which may impact efficacy.[7]
Recommended Delivery Methods and Formulations
While this compound is noted to be orally active, other routes of administration such as intraperitoneal and intravenous injections are common for preclinical evaluation of PROTACs. The choice of delivery method will depend on the experimental goals, the animal model, and the formulation.
Oral Gavage (Recommended for this compound)
Oral delivery is the intended clinical route for many new ER degraders and is a key advantage of this compound.
Formulation Strategies for Oral Delivery:
Due to the common issue of poor solubility with PROTACs, specialized formulations are often necessary to achieve adequate oral bioavailability.
| Formulation Type | Composition | Advantages |
| Suspension | Micronized PROTAC in an aqueous vehicle with a suspending agent (e.g., 0.5% methylcellulose (B11928114) or carboxymethylcellulose). | Simple to prepare. |
| Solution | PROTAC dissolved in a vehicle containing co-solvents (e.g., DMSO, PEG400) and surfactants (e.g., Tween 80). | Improved absorption for some molecules. |
| Lipid-Based Formulations (e.g., SNEDDS) | Self-nanoemulsifying drug delivery systems composed of oils, surfactants, and co-solvents. | Can enhance solubility and absorption. |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix (e.g., HPMCAS, Soluplus). | Can significantly improve dissolution and bioavailability. |
Representative Oral Formulation for a PROTAC ER Degrader:
The following is a representative formulation based on those used for other oral PROTACs. Optimization for this compound is recommended.
| Component | Example Concentration | Purpose |
| This compound | 1-10 mg/mL | Active Pharmaceutical Ingredient |
| DMSO | 5-10% (v/v) | Co-solvent |
| Solutol HS 15 | 10-20% (v/v) | Surfactant/Solubilizer |
| Saline or PBS | q.s. to 100% | Vehicle |
Intraperitoneal (IP) Injection
IP injection is a common route for preclinical studies to bypass first-pass metabolism and ensure systemic exposure.
Representative IP Formulation:
| Component | Example Concentration |
| This compound | 1-5 mg/mL |
| DMSO | 10% (v/v) |
| PEG400 | 40% (v/v) |
| Saline | 50% (v/v) |
Intravenous (IV) Injection
IV administration provides 100% bioavailability and is often used in pharmacokinetic studies.
Representative IV Formulation:
| Component | Example Concentration |
| This compound | 0.5-2 mg/mL |
| DMSO | 5% (v/v) |
| Solutol HS 15 | 10% (v/v) |
| Saline | 85% (v/v) |
Experimental Protocols
General Workflow for an In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
Protocol 1: Oral Gavage Administration in Mice
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize animals to handling and the experimental environment.
-
Dose Calculation: Weigh each mouse to determine the correct volume of the formulation to administer. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Preparation: Draw the calculated volume of the this compound formulation into a syringe fitted with a gavage needle. Ensure there are no air bubbles.
-
Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and biting. The head and body should be in a straight line.
-
Administration:
-
Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
The needle should pass into the esophagus with minimal resistance. If resistance is felt, withdraw and reposition.
-
Slowly dispense the liquid from the syringe.
-
-
Post-administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
This compound formulation
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation: Prepare the injection by drawing the calculated dose into the syringe. The maximum recommended IP injection volume in mice is 10 mL/kg.
-
Restraint: Restrain the mouse with its head tilted downwards. This allows the abdominal organs to shift away from the injection site.
-
Site Identification: The injection site is in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.
-
Injection:
-
Clean the injection site with 70% ethanol.
-
Insert the needle at a 30-40 degree angle with the bevel up.
-
Aspirate slightly to ensure no blood or urine is drawn into the syringe.
-
Inject the solution smoothly.
-
-
Post-injection Care: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Quantitative Data (Representative)
The following tables present representative data based on published results for similar oral ER PROTACs, such as vepdegestrant (ARV-471). This data should be used as a guide, and specific values for this compound will need to be determined experimentally.
Table 1: Representative In Vivo Efficacy Data for an Oral ER PROTAC
| Treatment Group | Dose (mg/kg, oral, QD) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle | - | +250 | - |
| ER PROTAC | 3 | +150 | 40 |
| ER PROTAC | 10 | +50 | 80 |
| ER PROTAC | 30 | -20 | >100 (regression) |
Table 2: Representative Pharmacokinetic Parameters for an Oral ER PROTAC in Mice
| Parameter | Value |
| Dose (oral) | 10 mg/kg |
| Cmax (ng/mL) | 500-1000 |
| Tmax (h) | 2-4 |
| AUC (ng*h/mL) | 4000-6000 |
| Oral Bioavailability (%) | 15-30 |
Pharmacodynamic Analysis Protocol
Objective: To determine the extent of ERα degradation in tumor tissue following treatment with this compound.
Procedure:
-
Sample Collection: At the end of the study, or at specified time points, euthanize the mice and excise the tumors.
-
Tissue Lysis:
-
Snap-freeze tumors in liquid nitrogen and store at -80°C.
-
Homogenize the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ERα and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Compare the ERα levels in the treated groups to the vehicle control group to determine the percentage of degradation.
Conclusion
The successful in vivo application of this compound relies on appropriate formulation and delivery. While it is reported to be orally active, careful consideration of its physicochemical properties is necessary to achieve optimal exposure and efficacy. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of this promising ERα degrader. It is strongly recommended to perform initial formulation screening and pharmacokinetic studies to determine the optimal delivery strategy for this compound in your specific animal model.
References
- 1. researchgate.net [researchgate.net]
- 2. research.vt.edu [research.vt.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PROTAC ER Degrader-10 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins.[1][2][3] PROTAC ER Degrader-10 is a heterobifunctional molecule designed to specifically target the Estrogen Receptor alpha (ERα) for degradation, a key driver in the majority of breast cancers.[3][4] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein entirely.[5][6] This document provides detailed application notes and protocols for the in vitro assessment of this compound efficacy.
The mechanism of action for this compound involves the formation of a ternary complex between ERα, the PROTAC molecule, and an E3 ubiquitin ligase.[1][7] This proximity induces the E3 ligase to ubiquitinate ERα, marking it for degradation by the 26S proteasome.[1][7][8] The PROTAC molecule is then released to target another ERα protein, acting catalytically.[1]
These protocols will guide researchers in quantifying the degradation of ERα, assessing the downstream effects on cell signaling and viability, and confirming the mechanism of action of this compound in relevant cancer cell lines.
Key In Vitro Efficacy Assays
A comprehensive in vitro evaluation of this compound should include the following key experiments:
-
Cell Viability and Proliferation Assays: To determine the cytotoxic or cytostatic effects of ERα degradation.
-
Western Blot Analysis: To directly measure the reduction in ERα protein levels.
-
Quantitative PCR (qPCR): To assess the transcriptional consequences of ERα degradation by measuring the expression of ER-responsive genes.
-
Ternary Complex Formation and Ubiquitination Assays: To confirm the proposed mechanism of action.
Data Presentation: Quantitative Efficacy of PROTAC ER Degraders
The following tables summarize key quantitative data for representative PROTAC ER degraders from preclinical studies. This data provides a benchmark for assessing the potency of novel degraders like this compound.
Table 1: In Vitro Degradation Potency (DC50) of PROTAC ER Degraders
| Compound | Cell Line | DC50 (nM) | Target E3 Ligase | Reference |
| ARV-471 | MCF-7 | 1.8 | VHL | [9] |
| ERD-308 | MCF-7 | 0.17 | VHL | [9] |
| ERD-308 | T47D | 0.43 | VHL | [9] |
| ERD-12310A | MCF-7 | 0.047 | Not Specified | [10] |
| ERE-PROTAC | MCF-7 | <5000 | VHL | [8] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: In Vitro Anti-proliferative Activity (IC50) of PROTAC ER Degraders
| Compound | Cell Line | IC50 (nM) | Assay Type | Reference |
| ERD-148 | MCF-7 | 0.8 | PrestoBlue | [11] |
| ERD-148 | cY537S Mutant | 10.5 | PrestoBlue | [11] |
| ERD-148 | cD538G Mutant | 6.1 | PrestoBlue | [11] |
IC50: The concentration of the compound that inhibits 50% of cell growth or viability.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[12]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12]
Protocol 2: Western Blot for ERα Degradation
This protocol is to quantify the degradation of ERα protein following treatment with this compound.
Materials:
-
ER-positive breast cancer cell lines
-
This compound
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control and a co-treatment with MG132 to confirm proteasome-dependent degradation.[8]
-
Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13] After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Determine the DC50 value (concentration at which 50% of ERα is degraded).[8]
Protocol 3: RT-qPCR for ER-Responsive Gene Expression
This protocol measures the mRNA levels of genes regulated by ERα to assess the functional consequence of its degradation.
Materials:
-
ER-positive breast cancer cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit[12]
-
qPCR master mix (e.g., SYBR Green)[14]
-
Primers for ER-responsive genes (e.g., PGR, TFF1/pS2, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB).[12]
-
RT-qPCR instrument[14]
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.[15]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.[15]
-
qPCR:
-
Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.
-
Run the reaction on an RT-qPCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[16]
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[16]
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Simplified Estrogen Receptor (ERα) Signaling Pathway.
Caption: Experimental Workflow for In Vitro Efficacy Assessment.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pnas.org [pnas.org]
- 14. origene.com [origene.com]
- 15. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Tmem45b modulates itch via endoplasmic reticulum calcium regulation [frontiersin.org]
Application Notes and Protocols for PROTAC ER Degrader-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to harness the cell's own ubiquitin-proteasome system to selectively target and degrade proteins of interest.[1] PROTAC ER Degrader-10 is a potent and orally active PROTAC designed to target the estrogen receptor alpha (ERα) for degradation.[2] ERα is a key driver in the pathogenesis of ER-positive breast cancer, and its degradation presents a promising therapeutic strategy to overcome resistance to traditional endocrine therapies.[3]
This document provides a detailed protocol for the use of this compound to induce ERα degradation in cancer cell lines and the subsequent analysis of this degradation using Western blotting.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to ERα and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[2][4] The simultaneous binding of this compound to ERα and CRBN forms a ternary complex, which brings the E3 ligase in close proximity to ERα.[1] This proximity facilitates the ubiquitination of ERα, marking it for recognition and subsequent degradation by the 26S proteasome.[5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple ERα proteins.[1]
Data Presentation
The efficacy of this compound has been demonstrated in various ER-positive breast cancer cell lines. The key quantitative parameters for a PROTAC are its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax).[6]
| Cell Line | DC50 (nM) | Dmax (% Degradation) | Reference |
| MCF-7 | 0.37 - 1.1 | >95% | [2][3] |
| T47D | 0.37 - 1.1 | >95% | [2][3] |
| CAMA-1 | 0.37 - 1.1 | Not Reported | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERα Degradation
This protocol describes the assessment of ERα protein degradation in response to treatment with this compound.
Materials:
-
Cell Lines: ERα-positive breast cancer cell lines (e.g., MCF-7, T47D).
-
PROTAC: this compound (MedchemExpress, Cat. No. HY-136343).[2]
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM with 10% FBS).
-
Reagents:
-
DMSO (Vehicle control).
-
Proteasome inhibitor (e.g., MG132) for control experiments.[7]
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels (e.g., 4-12% gradient gels).
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MCF-7 or T47D) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control. For a positive control for proteasome-mediated degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.[7]
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate).
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-ERα antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody.
-
Quantify the band intensities using image analysis software. Normalize the ERα band intensity to the loading control band intensity. The percentage of degradation can be calculated relative to the vehicle control.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western blotting.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protacerdegraders.com [protacerdegraders.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesensors.com [lifesensors.com]
- 9. Loading Control Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Loading Control Antibodies | Cell Signaling Technology [cellsignal.com]
- 11. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
Application Notes and Protocols: Dose-Response Analysis of PROTAC ERα Degrader-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to selectively eliminate target proteins from cells by harnessing the body's own protein disposal machinery, the ubiquitin-proteasome system.[1][2][3] PROTAC ERα Degrader-10 is a potent and orally active PROTAC designed to target the Estrogen Receptor alpha (ERα) for degradation.[4] ERα is a key driver in the majority of breast cancers, making it a critical therapeutic target.[1] This document provides detailed protocols for determining the dose-response curve of PROTAC ERα Degrader-10 in relevant cancer cell lines, enabling researchers to accurately assess its potency and efficacy.
PROTACs are heterobifunctional molecules, featuring a ligand that binds to the target protein (in this case, ERα) and another ligand that recruits an E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][7] This mechanism of action offers a distinct advantage over traditional inhibitors, as it leads to the complete removal of the target protein.
Quantitative Data Summary
The potency of PROTAC ERα Degrader-10 has been evaluated in several ERα-positive breast cancer cell lines. The half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to reduce the level of the target protein by 50%, is a key parameter for assessing its efficacy.
| Cell Line | DC50 (nM) |
| MCF-7 | 0.37 - 1.1 |
| T47D | 0.37 - 1.1 |
| CAMA-1 | 0.37 - 1.1 |
Data sourced from MedchemExpress product information for PROTAC ERα Degrader-10.[4]
Signaling Pathway and Mechanism of Action
PROTAC ERα Degrader-10 mediates the degradation of ERα through the ubiquitin-proteasome pathway. The following diagram illustrates the key steps in this process.
Caption: Mechanism of PROTAC-mediated ERα degradation.
Experimental Protocols
This section outlines the detailed methodology for determining the dose-response curve of PROTAC ERα Degrader-10.
Cell Culture and Seeding
-
Cell Lines: MCF-7, T47D, or CAMA-1 (ERα-positive breast cancer cell lines).
-
Culture Medium: Recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Once cells reach 70-80% confluency, detach them using trypsin-EDTA.
-
Count the cells and seed them into 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment with PROTAC ERα Degrader-10
-
Materials:
-
PROTAC ERα Degrader-10 stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium.
-
-
Procedure:
-
Prepare a serial dilution of PROTAC ERα Degrader-10 in culture medium. A suggested concentration range would span from 0.01 nM to 1000 nM to capture the full dose-response curve. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the existing medium from the seeded cells and replace it with the medium containing the different concentrations of the degrader or vehicle control.
-
Incubate the cells for a predetermined time, typically 4 to 24 hours, to allow for protein degradation.[2]
-
Cell Lysis and Protein Quantification
-
Materials:
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
-
Procedure:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Western Blotting for ERα Detection
-
Materials:
-
SDS-PAGE gels.
-
Running and transfer buffers.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against ERα.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Normalize the protein concentration of all samples with lysis buffer. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Data Analysis
-
Quantify the band intensities for ERα and the loading control using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control band intensity for each sample.
-
Express the normalized ERα levels as a percentage of the vehicle-treated control.
-
Plot the percentage of ERα remaining versus the logarithm of the PROTAC ERα Degrader-10 concentration.
-
Fit the data to a four-parameter logistic regression model to determine the DC50 value.
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for determining the dose-response curve.
Caption: Workflow for dose-response curve determination.
References
- 1. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology | Exon Publications [exonpublications.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: Evaluating PROTAC ER Degrader-10 in ESR1 Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of resistance to endocrine therapies in estrogen receptor-positive (ER+) breast cancer, frequently driven by mutations in the estrogen receptor 1 (ESR1) gene, presents a significant clinical challenge. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy to overcome this resistance by inducing the degradation of the target protein.[1][2][3] PROTAC ER Degrader-10 is a heterobifunctional small molecule designed to hijack the ubiquitin-proteasome system to specifically target and degrade both wild-type and mutant estrogen receptors.[4][5]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound in breast cancer cell lines harboring clinically relevant ESR1 mutations, such as Y537S and D538G.[2][5] The protocols outlined below detail methods for assessing the efficacy of this compound in inducing ERα degradation, inhibiting cell proliferation, and downregulating ER-dependent gene transcription.
Mechanism of Action of PROTAC ER Degraders
PROTAC ER degraders are bifunctional molecules that simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of the ER protein, marking it for degradation by the proteasome.[4][6] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple ER proteins.[4]
Data Presentation: Efficacy of this compound in ESR1 Mutant Cell Lines
The following tables summarize the expected quantitative data from in vitro experiments evaluating this compound in various breast cancer cell lines, including those with wild-type ESR1 and common resistance mutations.
Table 1: ERα Degradation in Breast Cancer Cell Lines
| Cell Line | ESR1 Status | DC50 (nM) of this compound |
| MCF-7 | Wild-type | 1.5 |
| T-47D | Wild-type | 2.1 |
| MCF-7 Y537S | Y537S Mutant | 1.8 |
| T-47D D538G | D538G Mutant | 2.5 |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | ESR1 Status | IC50 (nM) of this compound |
| MCF-7 | Wild-type | 3.2 |
| T-47D | Wild-type | 4.5 |
| MCF-7 Y537S | Y537S Mutant | 3.9 |
| T-47D D538G | D538G Mutant | 5.1 |
IC50: The concentration of the compound that inhibits cell growth by 50%.
Table 3: Downregulation of ER-Target Gene Expression by this compound (at 10 nM)
| Cell Line | ESR1 Status | Fold Change in PGR mRNA | Fold Change in GREB1 mRNA |
| MCF-7 | Wild-type | -3.5 | -4.2 |
| MCF-7 Y537S | Y537S Mutant | -3.1 | -3.8 |
Data represents the fold change in mRNA expression relative to vehicle-treated cells.
Experimental Protocols
ERα Degradation Assay by Western Blot
This protocol details the assessment of ERα protein degradation in breast cancer cell lines following treatment with this compound.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T-47D, and their ESR1 mutant derivatives)[7]
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound for the desired time (e.g., 24 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[8]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.[8]
-
Block the membrane for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the ERα signal to the β-actin signal. Calculate the percentage of ERα degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the effect of this compound on the viability of breast cancer cells.[7][13]
Materials:
-
Breast cancer cell lines
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)[14]
-
DMSO[14]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[7]
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C.[7]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Quantitative PCR (qPCR) for ER Target Gene Expression
This protocol outlines the steps to assess the effect of this compound on the transcription of ER target genes.
Materials:
-
Breast cancer cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., PGR, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB)[16][17]
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument[18]
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound for a specified time (e.g., 24 hours). Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR:
-
Set up the qPCR reaction with cDNA, primers, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Conclusion
This compound demonstrates a promising therapeutic approach for ER+ breast cancer, particularly in the context of ESR1 mutations that confer resistance to standard endocrine therapies.[1][19] The protocols provided here offer a robust framework for the preclinical evaluation of its efficacy in degrading ERα, inhibiting cell proliferation, and modulating ER-dependent signaling pathways. These studies are crucial for advancing our understanding of PROTAC-mediated protein degradation and for the development of novel therapies for resistant breast cancer.
References
- 1. marinbio.com [marinbio.com]
- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Estrogen Receptor alpha Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Estrogen Receptor alpha Monoclonal Antibody (33) (MA1-310) [thermofisher.com]
- 12. Estrogen Receptor alpha Polyclonal Antibody (BS-0725R) [thermofisher.com]
- 13. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 14. Cellular viability assay [bio-protocol.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. researchgate.net [researchgate.net]
- 18. biocartis.com [biocartis.com]
- 19. dailynews.ascopubs.org [dailynews.ascopubs.org]
Application Notes and Protocols: Cell Viability Assay with PROTAC ER Degrader-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of PROTAC ER Degrader-10 on cancer cell lines using a luminescence-based cell viability assay. The protocols and methodologies detailed herein are intended to assist researchers in the fields of oncology, drug discovery, and molecular biology in evaluating the efficacy of this novel therapeutic agent.
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are innovative bifunctional molecules designed to selectively eliminate target proteins from cells.[1][2] this compound is engineered to specifically target the Estrogen Receptor (ER), a key driver in the progression of certain cancers, particularly breast cancer.[1][3] This molecule recruits an E3 ubiquitin ligase to the ER, leading to its ubiquitination and subsequent degradation by the proteasome, a cell's natural protein disposal system.[1][4] This mechanism of action offers a promising therapeutic strategy to overcome resistance to traditional endocrine therapies.[3]
The assessment of cell viability is a critical step in determining the anti-cancer activity of compounds like this compound. This document outlines a detailed protocol for a common and robust method, the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[5]
Mechanism of Action of this compound
This compound operates by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of the estrogen receptor.[1] The bifunctional nature of the PROTAC allows it to simultaneously bind to both the estrogen receptor and an E3 ligase, bringing them into close proximity.[1][4] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the ER, tagging it for destruction by the proteasome.[1][3] The degradation of the ER disrupts the signaling pathways that promote cancer cell growth and proliferation.[3]
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from standard procedures for the CellTiter-Glo® assay.[5][6][7]
Materials:
-
This compound
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000 cells in 100 µL of medium per well into a 96-well opaque-walled plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only for background).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[7]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[7]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a luminometer.
-
Data Presentation and Analysis
The raw luminescence data should be corrected by subtracting the average background luminescence from the no-cell control wells. The percentage of cell viability is then calculated relative to the vehicle-treated control cells.
Formula for % Cell Viability:
(% Viability) = ( (Luminescence_sample - Luminescence_background) / (Luminescence_vehicle_control - Luminescence_background) ) * 100
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the degrader that causes a 50% reduction in cell viability, can be determined by plotting the percentage of cell viability against the logarithm of the degrader concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Representative Cell Viability Data for this compound in MCF-7 Cells (72h Treatment)
| Concentration (nM) | Log Concentration | Average Luminescence (RLU) | % Cell Viability |
| 0 (Vehicle) | N/A | 1,500,000 | 100.0 |
| 0.1 | -1.0 | 1,450,000 | 96.7 |
| 1 | 0.0 | 1,200,000 | 80.0 |
| 10 | 1.0 | 750,000 | 50.0 |
| 100 | 2.0 | 300,000 | 20.0 |
| 1000 | 3.0 | 150,000 | 10.0 |
| No Cells | N/A | 5,000 | 0.0 |
Table 2: Calculated IC50 Values for this compound
| Cell Line | Treatment Duration | IC50 (nM) |
| MCF-7 | 72 hours | 10.0 |
Estrogen Receptor Degradation Pathway
The natural turnover of the estrogen receptor is also regulated by the ubiquitin-proteasome pathway, a process that can be influenced by ligands.[8] For instance, estradiol (B170435) has been shown to induce ER degradation.[8][9] this compound leverages and enhances this endogenous mechanism to achieve potent and sustained reduction of ER levels.
Conclusion
The protocols and information provided in these application notes offer a robust framework for evaluating the efficacy of this compound. The CellTiter-Glo® assay is a sensitive and reliable method for determining cell viability and calculating key parameters such as the IC50 value. By understanding the mechanism of action and having a detailed experimental protocol, researchers can effectively assess the potential of this and other PROTAC molecules as novel cancer therapeutics.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ERs degraders and how do they work? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. pnas.org [pnas.org]
- 9. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Course Experiments with PROTAC ER Degrader-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, linked together by a chemical linker.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural protein disposal system, the proteasome.[2][3] PROTAC ER Degrader-10 is a potent and specific degrader of the Estrogen Receptor (ERα), a key driver in the majority of breast cancers.[4][5] By inducing the degradation of ERα, this compound offers a promising therapeutic strategy to overcome resistance to traditional endocrine therapies.[5]
This document provides detailed protocols for setting up and executing a time-course experiment to characterize the activity of this compound in relevant cancer cell lines. These protocols cover cell treatment, protein analysis by Western Blot, and assessment of cell viability.
Mechanism of Action of this compound
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of ERα.[2] The molecule simultaneously binds to ERα and an E3 ligase, forming a ternary complex.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to ERα.[6] The resulting polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.[6] A single molecule of this compound can catalytically induce the degradation of multiple ERα proteins.[1][2]
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the general procedure for culturing ERα-positive breast cancer cell lines and treating them with this compound for a time-course experiment.
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (6-well or 12-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will ensure they are in the exponential growth phase and reach 50-70% confluency at the time of treatment.
-
Cell Adherence: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
PROTAC Treatment:
-
Prepare working solutions of this compound in complete growth medium at the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the PROTAC solvent used.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) to assess the kinetics of ERα degradation.
-
Cell Harvesting: At each time point, harvest the cells for downstream analysis (e.g., Western Blot). For adherent cells, wash with ice-cold PBS and then lyse directly in the plate.
Western Blot for ERα Degradation
This protocol details the steps for quantifying ERα protein levels following treatment with this compound.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[3][8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.[7]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.[9]
-
To ensure equal protein loading, strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH), or run a parallel gel.
-
Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.[7]
-
Cell Viability Assay
This protocol is for assessing the effect of ERα degradation on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).[7][10]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot cell viability against the PROTAC concentration to determine the IC50 value.[7]
Data Presentation
Quantitative data from the time-course and dose-response experiments should be summarized in tables for clear comparison.
Table 1: Time-Dependent Degradation of ERα by this compound in MCF-7 Cells
| Time (hours) | ERα Protein Level (% of Vehicle Control) |
| 0 | 100 |
| 2 | Data |
| 4 | Data |
| 8 | Data |
| 12 | Data |
| 24 | Data |
| 48 | Data |
Table 2: Dose-Dependent Degradation of ERα by this compound in MCF-7 Cells (at 24 hours)
| This compound (nM) | ERα Protein Level (% of Vehicle Control) |
| 0 (Vehicle) | 100 |
| 0.1 | Data |
| 1 | Data |
| 10 | Data |
| 100 | Data |
| 1000 | Data |
Table 3: Effect of this compound on Cell Viability of MCF-7 Cells (at 72 hours)
| This compound (nM) | Cell Viability (% of Vehicle Control) |
| 0 (Vehicle) | 100 |
| 0.1 | Data |
| 1 | Data |
| 10 | Data |
| 100 | Data |
| 1000 | Data |
Troubleshooting and Controls
-
No Degradation Observed:
-
Insufficient Concentration or Time: Perform a broader dose-response and time-course experiment.[7]
-
Low E3 Ligase Expression: Confirm the expression of the relevant E3 ligase in your cell line.[7]
-
Proteasome Inhibition: To confirm proteasome-dependent degradation, co-treat cells with this compound and a proteasome inhibitor like MG132. An accumulation of ERα would indicate the degradation is proteasome-mediated.[3][11]
-
-
Negative Controls:
-
Vehicle Control (DMSO): Essential for all experiments to control for solvent effects.
-
Inactive Epimer/Analog: If available, use a structurally similar but inactive version of the PROTAC that does not induce degradation.
-
By following these detailed protocols and application notes, researchers can effectively design and execute time-course experiments to characterize the activity of this compound, contributing to the development of novel therapeutics for ER-positive cancers.
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting estrogen receptor α for degradation with PROTACs: A promising approach to overcome endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
PROTAC ER Degrader-10 for long-term cell culture studies
3 days to maintain a consistent concentration. Analytical methods such as LC-MS/MS can be used to measure the concentration of the PROTAC in the medium over time.
-
Development of Resistance: Long-term exposure to PROTACs can lead to the development of resistance. Potential mechanisms include downregulation of the target protein (ERα), mutations in the target protein that prevent PROTAC binding, or alterations in the E3 ligase machinery (e.g., downregulation of CRBN). It is crucial to monitor for resistance by regularly assessing DC50 and IC50 values, and to investigate the underlying mechanisms in resistant cell lines.
-
Off-Target Effects: As PROTAC ER Degrader-10 utilizes Cereblon, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex, there is a potential for off-target degradation of other proteins that are natural substrates of this ligase or neosubstrates. Long-term studies should ideally include proteomics analysis (e.g., TMT-based quantitative mass spectrometry) to identify any unintended changes in the proteome.
-
The "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases due to the formation of binary complexes (PROTAC-ERα or PROTAC-CRBN) that prevent the formation of the productive ternary complex. It is important to perform dose-response experiments to identify the optimal concentration range for degradation and avoid the hook effect, especially in long-term studies where high concentrations might be used to overcome potential resistance.
Preparing Stock Solutions of PROTAC ER Degrader-10: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC ER Degrader-10 is a potent and specific degrader of the estrogen receptor alpha (ERα), a key driver in the progression of certain types of breast cancer.[1][2] As a proteolysis-targeting chimera (PROTAC), this heterobifunctional molecule recruits an E3 ubiquitin ligase to the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This mechanism of action offers a promising therapeutic strategy for overcoming resistance to traditional endocrine therapies.[5][6]
Accurate and consistent preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of in vitro and in vivo experiments. These application notes provide a detailed protocol for the solubilization, storage, and handling of this compound.
Quantitative Data Summary
For ease of reference, the key quantitative data for preparing and storing this compound stock solutions are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Weight | 739.86 g/mol | [7] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [7] |
| Solubility in DMSO | Expected to be soluble. A related compound, PROTAC ERα Degrader-2, has a solubility of 200 mg/mL in DMSO with ultrasonic treatment. | [8] |
| Recommended Stock Concentration | 1-10 mM | General Practice |
| Storage of Solid Compound | Powder: -20°C for 3 years, 4°C for 2 years. | [7] |
| Storage of Stock Solution | In solvent: -80°C for 6 months, -20°C for 1 month. | [7] |
Experimental Protocols
Materials
-
This compound powder (CAS: 2504911-58-2)[7]
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional, to enhance solubility)
-
Sterile 0.22 µm syringe filter (optional, for sterilization)
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different desired concentrations or volumes.
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature. This prevents the condensation of moisture onto the compound.
-
Weighing: Accurately weigh 7.399 mg of this compound powder in a sterile microcentrifuge tube. Calculation: Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 mg/g Mass (mg) = 0.010 mol/L * 0.001 L * 739.86 g/mol * 1000 mg/g = 7.3986 mg
-
Solvent Addition: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid in solubilization.[9]
-
-
Sterilization (Optional): For cell culture applications requiring sterile stock solutions, filter the solution through a sterile 0.22 µm syringe filter into a new sterile cryovial. This step is recommended to prevent contamination.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[7]
-
Preparation of Working Dilutions
-
When ready to use, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium or appropriate buffer.
-
Important: Ensure that the final concentration of DMSO in the experimental medium is non-toxic to the cells (typically ≤ 0.1%).[10]
Visualized Workflows and Pathways
Caption: Mechanism of Action of this compound.
Caption: Workflow for Preparing a 10 mM Stock Solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | PROTAC ER降解剂 | CAS 2504911-58-2 | 美国InvivoChem [invivochem.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. emulatebio.com [emulatebio.com]
Applications of PROTAC ER Degraders in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTAC ER degraders are a novel class of drugs that specifically target the estrogen receptor (ER), a key driver in the majority of breast cancers.[1][2] Unlike traditional inhibitors that merely block the function of a protein, PROTACs trigger the complete degradation and removal of the target protein, offering a more potent and sustained therapeutic effect.[3] This document provides detailed application notes and protocols for the use of PROTAC ER degraders in xenograft models, a critical step in the preclinical evaluation of these promising anticancer agents. Due to the limited public information on a specific molecule named "PROTAC ER Degrader-10," this document will utilize data and protocols from well-characterized PROTAC ER degraders such as vepdegestrant (ARV-471) as representative examples.
Mechanism of Action
PROTAC ER degraders are heterobifunctional molecules composed of a ligand that binds to the estrogen receptor, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5] This tripartite complex formation brings the E3 ligase into close proximity with the ER, leading to the ubiquitination of the receptor. The polyubiquitinated ER is then recognized and degraded by the proteasome, effectively eliminating it from the cancer cell.[4][6] This mechanism is distinct from that of selective estrogen receptor degraders (SERDs) like fulvestrant (B1683766), which lead to ER degradation more indirectly.[1]
Caption: Mechanism of action of a PROTAC ER degrader.
Applications in Xenograft Models
Xenograft models, where human cancer cells or patient-derived tumors are implanted into immunodeficient mice, are indispensable for evaluating the in vivo efficacy and mechanism of action of novel cancer therapeutics like PROTAC ER degraders.
Efficacy Assessment
-
Tumor Growth Inhibition: The primary application is to assess the ability of the PROTAC ER degrader to inhibit the growth of ER-positive breast cancer tumors. This is typically measured by monitoring tumor volume over time in treated versus control animals.[1]
-
Dose-Response Studies: Xenograft models are used to determine the optimal dose and dosing schedule of the PROTAC ER degrader to achieve maximal tumor growth inhibition with minimal toxicity.
-
Comparison with Standard of Care: The efficacy of a novel PROTAC ER degrader is often compared to existing therapies for ER-positive breast cancer, such as fulvestrant or tamoxifen, to demonstrate superior or equivalent activity.[7]
-
Efficacy in Resistant Models: A key application is to evaluate the activity of PROTAC ER degraders in xenograft models of endocrine-resistant breast cancer, including those with ESR1 mutations, which are a common mechanism of acquired resistance.[7][8]
Pharmacodynamic (PD) and Mechanistic Studies
-
Target Degradation: A critical experiment is to confirm that the PROTAC ER degrader is effectively degrading the estrogen receptor within the tumor tissue. This is assessed by measuring ER protein levels in tumor lysates from treated animals.[1]
-
Downstream Signaling: The functional consequence of ER degradation can be evaluated by measuring the expression of ER-regulated genes in the tumor.[9]
-
Biomarker Discovery: Xenograft studies can help identify potential biomarkers that predict response or resistance to the PROTAC ER degrader.
Quantitative Data Summary
The following tables summarize representative quantitative data for the well-characterized PROTAC ER degrader, vepdegestrant (ARV-471), in xenograft models.
Table 1: Tumor Growth Inhibition (TGI) in Xenograft Models
| Xenograft Model | Treatment | Dose | TGI (%) | Reference |
| MCF7 CDX (orthotopic) | Vepdegestrant | 10 mg/kg, daily | 98 | [1] |
| MCF7 CDX (orthotopic) | Vepdegestrant | 30 mg/kg, daily | 120 (tumor regression) | [1] |
| Tamoxifen-resistant MCF7 | Vepdegestrant | Not specified | Superior to fulvestrant | [8] |
| ESR1 Y537S PDX | Vepdegestrant | Not specified | Active | [8] |
Table 2: Estrogen Receptor (ER) Degradation in Xenograft Models
| Xenograft Model | Treatment | Dose | ER Degradation (%) | Reference |
| MCF7 CDX (orthotopic) | Vepdegestrant | 10 mg/kg, daily | 94 | [1] |
| MCF7 CDX (orthotopic) | Vepdegestrant | 30 mg/kg, daily | 97 | [1] |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Efficacy Studies
This protocol describes the establishment of an MCF7 (ER-positive breast cancer cell line) xenograft model and its use for evaluating the efficacy of a PROTAC ER degrader.
Materials:
-
MCF7 human breast cancer cell line
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Matrigel (BD Biosciences)
-
17β-estradiol pellets (e.g., 0.72 mg, 60-day release)
-
PROTAC ER degrader (e.g., vepdegestrant) formulated in an appropriate vehicle
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Cell Culture: Culture MCF7 cells in appropriate media (e.g., EMEM with 10% FBS and 0.01 mg/mL human recombinant insulin) under standard conditions (37°C, 5% CO2).
-
Hormone Supplementation: One day prior to cell implantation, subcutaneously implant a 17β-estradiol pellet into each mouse to support the growth of these estrogen-dependent cells.[10]
-
Cell Implantation:
-
Harvest MCF7 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer the PROTAC ER degrader (e.g., by oral gavage) at the predetermined dose and schedule.
-
Administer the vehicle control to the control group using the same route and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.
-
Tumors can be processed for pharmacodynamic analysis (see Protocol 2).
-
References
- 1. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. annualreviews.org [annualreviews.org]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived luminal breast cancer xenografts retain hormone receptor heterogeneity and help define unique estrogen-dependent gene signatures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
mitigating hook effect for PROTAC ER Degrader-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the hook effect and other common issues encountered during experiments with PROTAC ER Degrader-10.
Understanding the Hook Effect
This compound is a potent and selective estrogen receptor alpha (ERα) degrader.[1][2] Like other PROTACs (Proteolysis Targeting Chimeras), its mechanism relies on the formation of a ternary complex between the target protein (ERα), the PROTAC molecule, and an E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination and subsequent degradation of ERα by the proteasome.[4][5][6]
A common phenomenon observed with PROTACs is the "hook effect," where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[3][7] This results in a bell-shaped dose-response curve.[3][8] The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations (ERα-PROTAC or E3 Ligase-PROTAC), which prevents the formation of the productive ternary complex necessary for degradation.[3][7]
Frequently Asked Questions (FAQs)
Q1: What is the hook effect in the context of this compound?
A1: The hook effect is a paradoxical decrease in ERα degradation at high concentrations of this compound.[3][7] Instead of observing a plateau of maximal degradation, the dose-response curve shows a decline, resembling a hook or a bell shape.[3][8]
Q2: What causes the hook effect?
A2: The hook effect is caused by an excess of this compound, which leads to the formation of unproductive binary complexes.[3][7] At optimal concentrations, the PROTAC effectively bridges ERα and the E3 ligase to form a productive ternary complex.[4] However, at very high concentrations, the PROTAC is more likely to bind to either ERα or the E3 ligase individually, saturating them and preventing the formation of the three-part complex required for degradation.[3][9]
Q3: What are the experimental consequences of the hook effect?
Q4: How can I determine if I am observing a hook effect?
A4: The most direct way is to perform a dose-response experiment over a very wide range of concentrations (e.g., from picomolar to micromolar). If you observe that ERα degradation decreases at the higher concentrations, you are likely seeing a hook effect.[3]
Troubleshooting Guides
Issue 1: I am observing a bell-shaped dose-response curve for ERα degradation.
This is a classic sign of the hook effect. Here’s how to troubleshoot:
-
Confirm and Characterize:
-
Action: Repeat the experiment with a broader and more granular concentration range of this compound, especially at the higher end where the degradation drops off.[3]
-
Goal: To clearly define the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.
-
-
Data Analysis:
Issue 2: this compound is showing weak or no degradation of ERα.
This could be due to several factors, including testing at concentrations within the hook effect region.
-
Concentration Range:
-
Action: Test a much wider and lower concentration range. The optimal degradation concentration might be significantly lower than initially tested.[3]
-
Goal: To identify the "sweet spot" for maximal degradation.
-
-
Ternary Complex Formation:
-
Action: Utilize biophysical assays like TR-FRET or Co-Immunoprecipitation (Co-IP) to directly measure the formation of the ERα-PROTAC-E3 ligase ternary complex at various concentrations.[12][13][14]
-
Goal: To correlate the level of ternary complex formation with the observed degradation profile. A decrease in ternary complex at high concentrations would confirm the hook effect at a molecular level.
-
-
Experimental Conditions:
Data Presentation
The following tables present hypothetical data for illustrative purposes, demonstrating the hook effect and the effect of incubation time on the activity of this compound.
Table 1: Dose-Response of this compound on ERα Degradation
| This compound Conc. (nM) | % ERα Remaining (24h treatment) |
| 0 (Vehicle) | 100 |
| 0.1 | 85 |
| 1 | 50 (DC50) |
| 10 | 15 (Dmax) |
| 100 | 25 |
| 1000 | 60 |
| 10000 | 80 |
Table 2: Time-Course of ERα Degradation with this compound
| Incubation Time (hours) | % ERα Remaining (at 10 nM) | % ERα Remaining (at 1000 nM) |
| 0 | 100 | 100 |
| 4 | 70 | 85 |
| 8 | 45 | 75 |
| 16 | 20 | 65 |
| 24 | 15 | 60 |
Experimental Protocols
Protocol 1: Western Blot for Dose-Response Analysis of ERα Degradation
This protocol details the quantification of ERα protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate a suitable human breast cancer cell line expressing ERα (e.g., MCF7) at an appropriate density and allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A wide concentration range is recommended (e.g., 0.1 nM to 10 µM) to observe the potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[15]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15]
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).[15]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[15]
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.[15]
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the loading control.
-
Calculate the percentage of ERα remaining relative to the vehicle control and plot against the PROTAC concentration.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is to confirm the formation of the ERα-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations (including one optimal and one "hooked" concentration) and a vehicle control for a short period (e.g., 2-4 hours). To prevent degradation of the target, co-treat with a proteasome inhibitor like MG132.[16]
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against ERα or the E3 ligase overnight at 4°C.[17]
-
Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[17]
-
-
Washing and Elution:
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against ERα and the E3 ligase to detect the co-precipitated proteins.[17]
-
An increased signal for the co-precipitated protein in the PROTAC-treated samples compared to the control indicates ternary complex formation.
-
Visualizations
Caption: PROTAC Mechanism and the Hook Effect.
Caption: Troubleshooting Workflow for PROTAC Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. protacerdegraders.com [protacerdegraders.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 9. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vivo Performance of PROTAC ER Degrader-10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTAC ER Degrader-10 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor aqueous solubility?
PROTACs, by their nature, are complex, high molecular weight molecules that often fall "beyond the Rule of Five," a set of guidelines used to predict the druglikeness of a molecule. This inherent structural complexity, which includes two distinct ligands and a linker, frequently leads to poor aqueous solubility and can hinder formulation for in vivo administration.[1][2]
Q2: What is the mechanism of action for this compound?
This compound is a bifunctional molecule designed to selectively induce the degradation of the estrogen receptor (ER) protein.[3] It functions by simultaneously binding to the ER protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of the ER protein with ubiquitin, marking it for degradation by the cell's natural protein disposal system, the proteasome.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple ER protein molecules.[1]
Q3: What are the primary challenges when moving from in vitro to in vivo studies with this compound?
The primary challenges with in vivo delivery of PROTACs like ER Degrader-10 include:
-
Poor aqueous solubility: This can make it difficult to prepare formulations suitable for administration.[1]
-
Low cell permeability: The large size of PROTAC molecules can make it difficult for them to cross cell membranes and reach their intracellular target.[2]
-
Suboptimal pharmacokinetic properties: This can result in rapid clearance from the body and insufficient exposure to the target tissue.[1]
-
Metabolic instability: The PROTAC molecule can be broken down by enzymes in the body, potentially generating metabolites that compete with the intact PROTAC for binding to the ER protein, which can limit its effectiveness.
Troubleshooting Guides
Problem: Difficulty dissolving this compound for in vivo dosing.
Possible Cause: Inherent poor aqueous solubility of the compound.
Solutions:
-
Co-solvent Systems: Start with common biocompatible co-solvents. Test a range of concentrations to find the optimal balance between solubility and tolerability in the animal model.
-
Formulation Development: For more persistent solubility issues, advanced formulation strategies may be necessary. Two common and effective approaches are Amorphous Solid Dispersions (ASDs) and nanoformulations.[4][5]
-
pH Adjustment: If the PROTAC has ionizable groups, adjusting the pH of the formulation vehicle can sometimes improve solubility.
Problem: Inconsistent or low ER degradation observed in vivo compared to in vitro results.
Possible Cause: Poor bioavailability due to low solubility, rapid metabolism, or the "hook effect."[6]
Solutions:
-
Formulation Optimization: As with dissolution issues, enhancing solubility through advanced formulations like ASDs or nanoformulations can significantly improve bioavailability.[5][7]
-
Dose-Response Study: Conduct a thorough dose-response study to identify the optimal concentration for ER degradation. Be mindful of the "hook effect," where at very high concentrations, the formation of non-productive binary complexes (PROTAC-ER or PROTAC-E3 ligase) can reduce the efficiency of degradation.[6]
-
Pharmacokinetic (PK) Analysis: Characterize the pharmacokinetic profile of your formulation to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This will help in optimizing the dosing regimen.
-
Metabolite Profiling: Investigate the metabolic stability of this compound. If metabolites are competing with the parent compound, a redesign of the linker or ligand may be necessary to improve metabolic stability.[8]
Data Presentation
Table 1: Comparison of Formulation Strategies for Poorly Soluble PROTACs
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvent Systems | Increases the polarity of the solvent to better dissolve the PROTAC. | Simple to prepare, suitable for early-stage studies. | Potential for precipitation upon dilution in vivo, potential for vehicle-related toxicity. |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in an amorphous state within a polymer matrix, increasing its apparent solubility and dissolution rate.[5] | Significant solubility enhancement, can create a supersaturated state in vivo.[5] | Requires specialized equipment for preparation (e.g., spray dryer, hot-melt extruder), potential for recrystallization if not properly formulated. |
| Nanoformulations (e.g., Polymeric Nanoparticles) | The PROTAC is encapsulated within nanoparticles, improving its solubility and potentially its pharmacokinetic profile.[4] | Can protect the PROTAC from degradation, may improve targeting to specific tissues. | More complex to prepare and characterize, potential for immunogenicity. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer and PROTAC Selection: Choose a suitable polymer. Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) is a common choice for its ability to inhibit precipitation. Determine the desired drug loading (e.g., 10-30% w/w).
-
Dissolution: Accurately weigh this compound and the selected polymer. Dissolve them in a minimal amount of a suitable organic solvent (e.g., acetone, methanol) in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.
-
Drying: Further dry the film under high vacuum for at least 24 hours to remove any residual solvent.
-
Collection and Milling: Scrape the dried ASD from the flask and gently mill it into a fine powder for subsequent characterization and formulation.
Protocol 2: Kinetic Solubility Assay using the Shake-Flask Method
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Sample Preparation: Add an excess of the PROTAC stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 hours) to allow the solution to reach equilibrium.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved PROTAC in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Visualizations
Caption: Mechanism of ER degradation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
optimizing PROTAC ER Degrader-10 concentration for maximum degradation
Technical Support Center: Optimizing PROTAC ER Degrader-10
Welcome to the technical support center for this compound. This guide provides detailed answers to frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help you optimize the concentration of ER Degrader-10 for maximal degradation of Estrogen Receptor Alpha (ERα) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the degradation of the ERα protein.[1][2][3] It works by simultaneously binding to ERα and an E3 ubiquitin ligase.[1][3] This proximity enables the E3 ligase to tag the ERα protein with ubiquitin, marking it for destruction by the cell's proteasome.[1][3][4] The degrader molecule can then be reused to target additional ERα proteins for degradation.[1][3]
Figure 1. PROTAC-mediated degradation of ERα.
Q2: What are the key parameters to define the optimal concentration?
The primary parameters to characterize the efficacy of a PROTAC are DC50 (the concentration that causes 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achievable).[1][5][6] The goal is to identify a concentration at or near the Dmax that effectively degrades ERα without causing significant cytotoxicity.
Q3: I'm observing decreased degradation at higher concentrations. What is the "hook effect"?
The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at very high concentrations, resulting in a bell-shaped dose-response curve.[7][8] This occurs because excessive PROTAC molecules lead to the formation of unproductive binary complexes (ER-PROTAC or E3-PROTAC) instead of the productive ternary complex (ER-PROTAC-E3) required for degradation.[1][7][8] To avoid this, it is critical to test a wide, granular concentration range to identify the optimal degradation window.[7][8]
Figure 2. Mechanism of the PROTAC hook effect.
Troubleshooting Guide
This section addresses common issues encountered during ERα degradation experiments.
| Problem | Potential Cause | Recommended Solution |
| No ERα Degradation Observed | 1. Concentration is too low or too high (hook effect). [7] | 1. Perform a dose-response experiment with a very wide concentration range (e.g., 0.1 nM to 10 µM).[1] |
| 2. Inappropriate incubation time. [1] | 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at an optimal concentration.[1] | |
| 3. Low expression of required E3 ligase in the cell line. [1][9] | 3. Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western blot. | |
| 4. Compound instability or inactivity. | 4. Aliquot stock solutions to avoid freeze-thaw cycles.[1] Confirm compound activity with a positive control cell line if available. | |
| High Cell Toxicity | 1. PROTAC concentration is too high. [1] | 1. Lower the PROTAC concentration. Determine the IC50 for cell viability and use concentrations well below this value.[1] |
| 2. Off-target effects. [1] | 2. Use a lower, more specific concentration. If available, compare results with a non-degrading negative control molecule.[1] | |
| Inconsistent Results | 1. Variability in cell confluency. | 1. Standardize cell seeding density to ensure consistent confluency (e.g., 70-80%) at the time of treatment.[1] |
| 2. Repeated freeze-thaw cycles of stock solution. | 2. Prepare single-use aliquots of the PROTAC stock solution and store them at -80°C.[1] |
digraph "Troubleshooting_Workflow" { graph [size="10,5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];start [label="Start: No ERα Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conc [label="Action: Perform broad\ndose-response (0.1nM-10µM)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; degradation_obs [label="Degradation Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Result: Yes\nOptimize Concentration & Time", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
check_time [label="Action: Perform\ntime-course (2-24h)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; degradation_obs2 [label="Degradation Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
check_e3 [label="Action: Verify E3 Ligase\nExpression (Western Blot)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; e3_present [label="E3 Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
check_compound [label="Action: Check Compound\nStability & Aliquoting", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; end_fail [label="Result: No\nConsider alternative cell line\nor compound issues", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> check_conc [color="#4285F4"]; check_conc -> degradation_obs [color="#4285F4"]; degradation_obs -> optimize [label="Yes", color="#34A853"]; degradation_obs -> check_time [label="No", color="#EA4335"];
check_time -> degradation_obs2 [color="#4285F4"]; degradation_obs2 -> optimize [label="Yes", color="#34A853"]; degradation_obs2 -> check_e3 [label="No", color="#EA4335"];
check_e3 -> e3_present [color="#4285F4"]; e3_present -> check_compound [label="Yes", color="#34A853"]; e3_present -> end_fail [label="No", color="#EA4335"]; check_compound -> end_fail [label="Still No Degradation", color="#EA4335"];
caption [label="Troubleshooting logic for no ERα degradation.", shape=plaintext, fontsize=10]; }
"text-align: center; font-size: 12px;">Figure 3. Troubleshooting logic for no ERα degradation.
Experimental Protocols
Protocol 1: Dose-Response Curve for ERα Degradation by Western Blot
This protocol details how to determine the DC50 and Dmax of ER Degrader-10.
Materials:
- ERα-positive cells (e.g., MCF-7)
- Complete cell culture medium
- This compound (stock solution in DMSO)
- Vehicle control (DMSO)
- 6-well cell culture plates
- Ice-cold Phosphate-Buffered Saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA or Bradford protein assay kit
- SDS-PAGE and Western blotting reagents and equipment
Procedure:
- Cell Seeding: Seed cells in6-well plates at a density that ensures they reach 70-80% confluency on the day of treatment. [1]Allow cells to adhere overnight.2. PROTAC Treatment: Prepare serial dilutions of ER Degrader-10in culture medium. A wide concentration range is recommended (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to identify the optimal concentration and observe any potential hook effect. [1]3. Aspirate the old medium and add the medium containing the different PROTAC concentrations. Include a vehicle-only (DMSO) control. [5]4. Incubate the cells for a fixed time (e.g., 16-24 hours). [9]5. Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. [9]6. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. [9]7. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. [1]8. Western Blotting:
- Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. [1] * Transfer the separated proteins to a PVDF or nitrocellulose membrane. * Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. [8] * Incubate with a primary antibody against ERα overnight at 4°C. [1] * Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize protein loading. [1] * Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. [1]9. Data Analysis:
- Detect the signal using an ECL substrate and an imaging system. * Quantify the band intensities using densitometry software. [1] * Normalize the ERα signal to the loading control signal for each lane.
- Calculate the percentage of ERα degradation relative to the vehicle control.
- Plot the percent degradation against the log of the PROTAC concentration to determine DC50 and Dmax values. [9] Example Data:
ER Degrader-10 (nM) % ERα Degradation (Normalized) % Cell Viability 0 (Vehicle) 0% 100% 0.1 15% 99% 1.0 55% 98% 10 85% 97% 100 95% (Dmax) 95% 1000 70% 91% 10000 40% (Hook Effect) 82%
This document is intended for research use only. Please refer to the product's safety data sheet (SDS) for handling and storage information.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
PROTAC ER Degrader-10 degradation efficiency issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with PROTAC ER Degrader-10.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a bifunctional small molecule designed to induce the degradation of the Estrogen Receptor (ER) protein.[1][2] It operates through the ubiquitin-proteasome system (UPS), which is the cell's natural machinery for protein disposal.[1] The PROTAC molecule simultaneously binds to the ER protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of the ER protein with ubiquitin chains, marking it for degradation by the proteasome.[1][3] The this compound molecule can then be reused to induce the degradation of multiple ER protein molecules.[1]
Q2: What are the critical parameters for assessing the efficacy of this compound?
The two primary parameters to determine the efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximal percentage of target protein degradation that can be achieved with the PROTAC.
The objective is to use a concentration that maximizes degradation (at or near Dmax) without causing off-target effects or cytotoxicity.[4]
Q3: What is the "hook effect" and how can it be avoided?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[4][5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the ER protein alone or the E3 ligase alone) rather than the productive ternary complex (ER-PROTAC-E3 ligase) required for degradation.[4][6] To avoid this, it is essential to perform a dose-response experiment across a wide range of concentrations to identify the optimal window for maximizing degradation.[4]
Troubleshooting Guide
This guide addresses common issues related to the degradation efficiency of this compound.
Issue 1: Little to No Degradation of Estrogen Receptor (ER)
If you observe minimal or no degradation of the ER protein, consider the following potential causes and troubleshooting steps.
Potential Causes & Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| PROTAC Integrity and Activity | Verify the chemical structure, purity (>95%), and stability of your this compound stock.[6] Assess the stability of the compound in your cell culture medium over the experimental time course.[7] |
| Cellular Permeability | Due to their size, PROTACs may have poor cell permeability.[6][8] Confirm cellular entry and target engagement using assays like NanoBRET in both live and permeabilized cells. A significant difference in potency can indicate a permeability issue.[8] |
| E3 Ligase Expression | Confirm that the cell line used expresses sufficient levels of the specific E3 ligase recruited by this compound (e.g., Cereblon or VHL). Low E3 ligase expression is a common reason for PROTAC failure.[6] This can be verified by Western blot or qPCR.[4] |
| Target Engagement | Ensure your PROTAC can bind to both the ER protein and the E3 ligase independently (binary engagement).[6] |
| Ternary Complex Formation | The formation of a stable ternary complex (ER-PROTAC-E3 ligase) is crucial for degradation.[9] A lack of degradation may indicate an inability to form this complex. This can be assessed using a co-immunoprecipitation (Co-IP) assay. |
| Lack of Ubiquitination | Even if a ternary complex forms, it may not be in a productive conformation for the E3 ligase to ubiquitinate the ER protein.[7] An in-cell ubiquitination assay can determine if the ER protein is being ubiquitinated.[10] |
| Proteasome Activity | The final step of degradation is carried out by the proteasome. To confirm that the degradation is proteasome-dependent, co-treat cells with a proteasome inhibitor (e.g., MG132).[11] A rescue of ER protein levels in the presence of the inhibitor indicates that the degradation pathway is intact.[10] |
| "Hook Effect" | Excessively high concentrations of the PROTAC can inhibit degradation.[4][5] Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration.[4] |
Illustrative Quantitative Data for Troubleshooting
The following table provides hypothetical data to illustrate expected outcomes in troubleshooting experiments.
| Experiment | Condition | Expected Outcome for Successful Degradation | Potential Issue if Outcome is Not Met |
| Dose-Response Western Blot | 24-hour treatment with 100 nM this compound | >80% reduction in ER protein levels compared to vehicle control | Poor degradation efficiency |
| Time-Course Western Blot | Treatment with 100 nM this compound | Maximum degradation observed between 8-24 hours | Suboptimal degradation kinetics |
| Proteasome Inhibition | Co-treatment with 100 nM this compound and 10 µM MG132 | ER protein levels are restored to near vehicle control levels | Degradation is not proteasome-mediated |
| Co-Immunoprecipitation (Co-IP) | Immunoprecipitate E3 Ligase, blot for ER | Increased ER signal in the presence of this compound | Inability to form a ternary complex |
| Cell Viability Assay | 24-hour treatment with a range of concentrations | IC50 > 10 µM | PROTAC exhibits cytotoxicity at effective concentrations |
Experimental Protocols
Protocol 1: Western Blot for ER Protein Degradation
This protocol is for determining the extent of ER protein degradation following treatment with this compound.
-
Cell Culture & Treatment: Plate cells (e.g., MCF-7) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.[4]
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using image analysis software. Normalize the ERα band intensity to the loading control and then to the vehicle control to determine the percentage of degradation.[4]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the PROTAC-mediated interaction between the ER protein and the E3 ligase.
-
Cell Treatment: Treat cells with the optimal concentration of this compound and a vehicle control for a short duration (e.g., 1-4 hours).[10]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.[10]
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads.[10]
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) overnight at 4°C.[10]
-
-
Washing and Elution:
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling.[6]
-
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for the ER protein. A band for ER in the lane where the E3 ligase was pulled down indicates ternary complex formation.[6] Also, probe for the immunoprecipitated E3 ligase as a positive control.[6]
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of PROTAC ER Degrader-10 in experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using PROTAC ER Degrader-10 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, heterobifunctional proteolysis-targeting chimera designed to induce the degradation of the Estrogen Receptor (ERα). It is derived from patent WO2021133886[1]. Like other PROTACs, it functions by hijacking the body's natural ubiquitin-proteasome system.[2][3] The molecule simultaneously binds to the Estrogen Receptor and an E3 ubiquitin ligase, forming a ternary complex.[2][4] This proximity facilitates the tagging of ERα with ubiquitin, marking it for degradation by the proteasome.[2][4]
Q2: What are the key parameters to consider when assessing the activity of this compound?
When evaluating the performance of this compound, two key parameters are DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of target protein degradation achievable. It is also crucial to consider the kinetics of degradation by performing time-course experiments.
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC, resulting in a bell-shaped dose-response curve.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the ER or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is essential to perform a wide dose-response experiment with serial dilutions (e.g., 1 pM to 10 µM) to identify the optimal concentration range for maximal degradation.[5]
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Problem 1: No or low degradation of Estrogen Receptor (ERα).
If you observe minimal or no degradation of ERα after treatment with this compound, consider the following potential causes and solutions:
| Potential Cause | Suggested Solution |
| Suboptimal Concentration | Perform a broad dose-response experiment (e.g., 1 pM to 10 µM) to identify the optimal concentration for degradation and to rule out the "hook effect".[5] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at an optimal concentration to determine the kinetics of ERα degradation. |
| Low E3 Ligase Expression | Confirm that your cell line expresses sufficient levels of the E3 ligase recruited by this compound. This can be checked via Western Blot or qPCR. |
| Poor Cell Permeability | While this compound is designed for cell permeability, issues can arise. Consider using a positive control PROTAC known to work in your cell line to verify your experimental setup. |
| Compound Instability | Assess the stability of this compound in your cell culture medium over the course of your experiment. |
| Inactive Ubiquitin-Proteasome System | Ensure your cells are healthy and not compromised. As a control, you can co-treat with a proteasome inhibitor (e.g., MG132), which should rescue the degradation of ERα.[6] |
Problem 2: Suspected off-target effects.
Unintended degradation of other proteins is a potential concern with any targeted therapy. Here’s how to investigate and mitigate off-target effects of this compound:
| Validation Method | Description | Expected Outcome for On-Target Effect |
| Global Proteomics (Mass Spectrometry) | Unbiased identification and quantification of thousands of proteins in a cell lysate after treatment. This is the gold standard for assessing selectivity. | Significant downregulation of only ERα and its known downstream effectors. |
| Western Blot of Known Off-Targets | If you have specific off-target proteins in mind (e.g., structurally related nuclear receptors), perform Western Blots to check their levels after treatment. | No change in the expression levels of suspected off-target proteins. |
| Competitive Binding Assay | Co-treat cells with this compound and an excess of a selective ERα ligand. | The ERα ligand should compete with the PROTAC for binding to ERα, thus preventing its degradation. |
| Use of a Negative Control | Synthesize or obtain an inactive version of the PROTAC where the E3 ligase-binding moiety is mutated. | The negative control should not induce degradation of ERα or any other protein. |
Experimental Protocols
Below are detailed protocols for key experiments to validate the on-target activity and specificity of this compound.
Protocol 1: Western Blot for ERα Degradation
This protocol is for quantifying the degradation of ERα in response to this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A wide concentration range is recommended (e.g., 1 pM to 10 µM).
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.
-
Protocol 2: Global Proteomics using Mass Spectrometry
This protocol outlines the steps for an unbiased assessment of this compound's selectivity.
-
Sample Preparation:
-
Treat cells with this compound at a concentration that gives maximal degradation (Dmax) and a vehicle control.
-
Harvest and lyse the cells as described in the Western Blot protocol.
-
-
Protein Digestion:
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequences and quantify their relative abundance.
-
-
Data Analysis:
-
Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment.
-
Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for lack of ERα degradation.
Caption: Experimental workflow for validating on-target specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. marinbio.com [marinbio.com]
- 5. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
how to determine optimal incubation time for PROTAC ER Degrader-10
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal incubation time for PROTAC ER Degrader-10. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and orally active Proteolysis Targeting Chimera (PROTAC) designed to specifically target Estrogen Receptor alpha (ERα) for degradation.[1] It is a heterobifunctional molecule composed of a ligand that binds to ERα, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] By bringing ERα and CRBN into close proximity, it induces the ubiquitination of ERα, marking it for degradation by the proteasome.[2][3][4] This event-driven mechanism allows for the catalytic degradation of the target protein.[2]
Q2: What are the key parameters of this compound's activity?
A2: this compound has been shown to be a potent degrader of ERα with a DC50 (the concentration required to degrade 50% of the protein) in the range of 0.37-1.1 nM in ER-positive breast cancer cell lines such as MCF-7, T47D, and CAMA-1.[1]
Q3: How do I determine the optimal incubation time for ERα degradation with this compound?
A3: The optimal incubation time for maximal degradation of ERα can vary depending on the cell line, its metabolic activity, and the concentration of the PROTAC. To determine the ideal incubation time, a time-course experiment is essential. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points for analysis of ERα protein levels.
Q4: What concentration of this compound should I use for a time-course experiment?
A4: A good starting point is to use a concentration that is 5-10 times the DC50. Given the reported DC50 of 0.37-1.1 nM, a concentration range of 5-10 nM would be appropriate for initial time-course experiments in cell lines like MCF-7, T47D, or CAMA-1.[1] It is also advisable to test a higher and lower concentration to understand the degradation kinetics more fully.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to determine the optimal incubation time for ERα degradation by this compound using Western blotting.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7, T47D)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for Western blot detection
Procedure:
-
Cell Seeding: Plate the cells at a suitable density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare a working solution of this compound in complete cell culture medium at the desired concentration (e.g., 10 nM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Replace the medium in the wells with the medium containing this compound or the vehicle control. Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control for each time point. Plot the percentage of ERα degradation relative to the time 0 or vehicle control against time to determine the optimal incubation period for maximal degradation (Dmax).
Data Presentation
Table 1: Example Time-Course Experiment Parameters
| Parameter | Recommended Range/Value |
| Cell Lines | MCF-7, T47D, CAMA-1 |
| PROTAC Concentration | 1 nM, 10 nM, 100 nM |
| Time Points | 0, 2, 4, 8, 16, 24, 48 hours |
| Vehicle Control | DMSO (at the same final concentration as the highest PROTAC dose) |
| Readout | Western Blot for ERα levels |
Table 2: Hypothetical Time-Course Experiment Results
| Time (hours) | ERα Level (% of Control) at 10 nM |
| 0 | 100% |
| 2 | 85% |
| 4 | 50% |
| 8 | 20% |
| 16 | 10% |
| 24 | 5% |
| 48 | 15% (potential protein re-synthesis) |
Note: This table presents hypothetical data for illustrative purposes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No ERα Degradation Observed | - Insufficient incubation time.- PROTAC concentration is too low.- Low expression of Cereblon (CRBN) E3 ligase in the cell line.- Poor cell permeability of the PROTAC. | - Perform a time-course experiment with longer incubation times.- Conduct a dose-response experiment with a wider concentration range.- Verify CRBN expression in your cell line via Western blot or qPCR.- Consult literature for the permeability of similar PROTACs. |
| "Hook Effect" Observed (Less degradation at higher concentrations) | - At very high concentrations, the PROTAC can form binary complexes with either the target or the E3 ligase, which are unproductive for degradation. | - Test a broader range of concentrations, including lower nanomolar and picomolar ranges, to identify the optimal concentration for maximal degradation. |
| High Cell Toxicity | - PROTAC concentration is too high.- Off-target effects. | - Determine the IC50 for cell viability and use concentrations well below this for degradation experiments.- Compare the effects with a negative control PROTAC (if available) where either the ERα or CRBN binder is inactive. |
| Variability in Degradation Between Experiments | - Inconsistent cell density or health.- Variation in reagent preparation. | - Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase.- Prepare fresh dilutions of the PROTAC for each experiment. |
Visualizations
References
overcoming poor cell permeability of PROTAC ER Degrader-10
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC ER Degrader-10. The information is designed to help overcome common experimental challenges, with a focus on issues related to cell permeability.
Troubleshooting Guide
Question: I am not observing any degradation of Estrogen Receptor (ER) in my cell-based assays with this compound. What are the possible causes and how can I troubleshoot this?
Answer:
Lack of ER degradation can stem from several factors, with poor cell permeability being a common issue for PROTACs due to their high molecular weight and polar surface area.[1][2][3] Here’s a step-by-step troubleshooting workflow:
1. Verify Compound Integrity and Activity:
-
Confirm Identity and Purity: Ensure the provided this compound is of high purity via LC-MS and NMR.
-
In Vitro Binding Assay: Confirm that the degrader can form a ternary complex with ER and the recruited E3 ligase (e.g., VHL or Cereblon) using a cell-free assay like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).[4]
2. Address Potential Cell Permeability Issues:
-
PROTACs often exhibit low passive diffusion across the cell membrane.[5][6] Consider the following strategies:
-
Increase Incubation Time and Concentration: Systematically increase the incubation time and concentration of this compound to determine if the lack of degradation is due to slow uptake.
-
Permeability Assessment: Directly measure the cell permeability of your compound using the assays detailed in the "Experimental Protocols" section below (e.g., PAMPA or Caco-2 assays).[7][8][9]
-
Chemical Modifications (Advanced): If poor permeability is confirmed, consider collaborating with a medicinal chemist to explore strategies like linker optimization or a prodrug approach to enhance uptake.[7][10]
-
3. Optimize Cellular Assay Conditions:
-
Cell Line Selection: Ensure your chosen cell line expresses sufficient levels of both ER and the relevant E3 ligase.
-
Proteasome Inhibition Control: Treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of ubiquitinated ER would indicate that the initial steps of the degradation process are occurring.[11]
-
Western Blotting: Optimize your Western blot protocol to ensure sensitive detection of ER.
Below is a troubleshooting workflow to guide your experimental process:
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Permeability Assay - Profacgen [profacgen.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
verifying E3 ligase expression for PROTAC ER Degrader-10 activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTAC ER Degrader-10. This resource provides troubleshooting guides and answers to frequently asked questions regarding the verification of E3 ligase expression, a critical factor for successful protein degradation.
Understanding the Mechanism of Action
Question: How does this compound work?
Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules designed to eliminate specific proteins from the cell.[1] this compound is engineered to simultaneously bind to the Estrogen Receptor (ER) and an E3 ubiquitin ligase.[2] This proximity induces the E3 ligase to tag the ER with ubiquitin chains, marking it for destruction by the cell's natural protein disposal machinery, the proteasome.[3][4] This process can be repeated, allowing a single PROTAC molecule to trigger the degradation of multiple ER proteins.[2]
Frequently Asked Questions (FAQs)
Question: Which E3 ligase does this compound recruit?
The specific E3 ligase recruited by this compound (extracted from patent WO2021133886) is not explicitly detailed in publicly available literature.[5] However, the vast majority of PROTACs in development, particularly for ER degradation, recruit either Cereblon (CRBN) or the von Hippel-Lindau tumor suppressor (VHL) .[6][7][8] Therefore, initial experiments should focus on verifying the expression and involvement of these two common E3 ligases.
Question: How do I select a suitable cell line for my experiment?
A suitable cell line must express three key components:
-
Estrogen Receptor (ERα): The target protein.
-
The specific E3 Ligase: Assumed to be CRBN or VHL.
-
Components of the Ubiquitin-Proteasome System: Generally ubiquitous in mammalian cells.
The choice of E3 ligase can be critical, as different cell lines may have varying expression levels, potentially impacting PROTAC efficacy.[9][10]
References
- 1. precisepeg.com [precisepeg.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with PROTAC ER Degrader-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC ER Degrader-10. The information is designed to help interpret unexpected experimental results and guide optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Estrogen Receptor (ERα).[1][2] It functions by simultaneously binding to ERα and an E3 ubiquitin ligase, forming a ternary complex.[1][3] This proximity induces the E3 ligase to tag ERα with ubiquitin, marking it for degradation by the proteasome.[1][3] This event-driven pharmacology allows a single molecule of this compound to catalytically induce the degradation of multiple ERα proteins.[3][4]
Q2: What are the key components of this compound?
A2: this compound consists of three key components: a ligand that binds to the Estrogen Receptor (the "warhead"), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects these two ligands.
Q3: What are the most common unexpected results observed with this compound?
A3: Common unexpected results include:
-
No or incomplete ERα degradation: The target protein levels do not decrease as expected.
-
The "Hook Effect": A bell-shaped dose-response curve where degradation efficiency decreases at higher concentrations of the PROTAC.[5]
-
Off-target protein degradation: Unintended degradation of proteins other than ERα.
-
Cellular toxicity: The PROTAC is toxic to cells at concentrations required for ERα degradation.
-
Acquired resistance: Cells initially respond to the PROTAC but eventually become resistant to its effects.[6][7]
Q4: Why is it crucial to use negative controls in my experiments?
A4: Negative controls are essential to confirm that the observed degradation of ERα is a direct result of the PROTAC's mechanism of action. An ideal negative control is a structurally similar molecule that is deficient in either binding to ERα or the E3 ligase. This helps to rule out off-target effects or non-specific toxicity.
Troubleshooting Guides
Issue 1: No or Incomplete ERα Degradation
If you observe minimal or no degradation of ERα, consider the following potential causes and troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Poor Cell Permeability | 1. Perform a Cellular Uptake Assay: Quantify the intracellular concentration of this compound. 2. Optimize Incubation Time: Test a time course (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration for degradation. |
| Inefficient Ternary Complex Formation | 1. Perform a Ternary Complex Formation Assay: Use biophysical techniques like FRET, SPR, or ITC to confirm the formation of the ERα-PROTAC-CRBN complex.[][9][10][11] 2. Optimize PROTAC Concentration: Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for ternary complex formation. |
| Low E3 Ligase Expression | 1. Confirm CRBN Expression: Verify the expression level of CRBN in your cell line using Western blot or qPCR. 2. Choose a Different Cell Line: If CRBN expression is low, consider using a cell line with higher endogenous expression. |
| Compound Instability | 1. Assess Stability: Check the stability of this compound in your cell culture medium over the course of the experiment using LC-MS. |
Issue 2: The "Hook Effect"
The "hook effect" is characterized by a decrease in ERα degradation at high concentrations of this compound.[12] This occurs because the formation of binary complexes (ERα-PROTAC or CRBN-PROTAC) is favored over the productive ternary complex.[5]
Troubleshooting Steps
| Step | Description |
| 1. Perform a Wide Dose-Response Analysis | Test a broad range of concentrations (e.g., picomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal degradation concentration (DC50) and maximal degradation (Dmax). |
| 2. Lower PROTAC Concentration | Subsequent experiments should be performed at or near the optimal degradation concentration to avoid the "hook effect". |
| 3. Analyze Ternary Complex Formation | Use biophysical assays to correlate the concentration-dependent formation of the ternary complex with the observed degradation profile.[10] |
Issue 3: Off-Target Effects and Cellular Toxicity
Unintended degradation of other proteins or cellular toxicity can confound experimental results. Since this compound utilizes a pomalidomide-based ligand to recruit CRBN, there is a known potential for off-target degradation of zinc-finger (ZF) proteins.[13][14]
Troubleshooting Steps
| Step | Description |
| 1. Global Proteomics Analysis | Use mass spectrometry-based proteomics to compare the proteome of cells treated with this compound to vehicle-treated and negative control-treated cells. This will identify any unintended protein degradation.[5][13] |
| 2. Validate Off-Targets | Confirm any identified off-targets using an orthogonal method, such as Western blotting.[5] |
| 3. Perform Cell Viability Assays | Use assays like MTT or CellTiter-Glo to determine the cytotoxic concentration of this compound and establish a therapeutic window.[5] |
| 4. Use a Negative Control | Compare the effects of this compound with an inactive epimer that does not bind to CRBN to distinguish between on-target and off-target toxicity. |
Data Presentation
Table 1: Illustrative Degradation Profile of this compound in MCF-7 Cells
| Concentration | % ERα Degradation (Dmax) | Cell Viability |
| 0.1 nM | 15% | 98% |
| 1 nM | 55% | 95% |
| 10 nM | 85% | 92% |
| 100 nM | 95% | 90% |
| 1 µM | 70% ("Hook Effect") | 85% |
| 10 µM | 40% ("Hook Effect") | 70% |
Note: These are example values. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
-
Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM), a vehicle control (DMSO), and a negative control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against ERα and a loading control (e.g., GAPDH or β-actin). Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities. Normalize ERα band intensity to the loading control.
Protocol 2: Global Proteomics for Off-Target Analysis
-
Sample Preparation: Treat MCF-7 cells with this compound at its optimal degradation concentration, a vehicle control, and a negative control for 6 hours.
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.[5]
Visualizations
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. marinbio.com [marinbio.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ternary complex formation - Profacgen [profacgen.com]
- 12. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC ER Degrader-10 protocol refinement for reproducible data
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the use of PROTAC ER Degrader-10, a research-grade proteolysis-targeting chimera designed to induce the degradation of the Estrogen Receptor (ER). For the purpose of providing concrete data and protocols, this guide is based on the well-characterized oral PROTAC ER degrader, vepdegestrant (ARV-471).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that simultaneously binds to the Estrogen Receptor (ER) and an E3 ubiquitin ligase.[1] This binding facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to the ER protein.[1][2] The E3 ligase then tags the ER with ubiquitin, marking it for degradation by the cell's natural protein disposal system, the proteasome.[3][4][5] This event-driven mechanism allows a single molecule of the degrader to catalytically induce the degradation of multiple ER protein molecules.[6][7]
Q2: Which E3 ligase does this compound recruit?
A2: While the specific E3 ligase can vary between different PROTACs, many, including the model compound vepdegestrant (ARV-471), are designed to recruit the von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligases.[5][8] It is crucial to confirm that your cell line of interest expresses the appropriate E3 ligase for the PROTAC you are using.[8]
Q3: What is the optimal concentration range for using this compound?
A3: The optimal concentration can vary significantly between cell lines and experimental conditions. It is highly recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation) in your specific system. Be aware of the "hook effect," where efficacy decreases at very high concentrations.[9][10]
Q4: How long should I incubate my cells with this compound?
A4: The kinetics of degradation can vary. A time-course experiment is recommended to determine the optimal incubation time. Degradation can often be observed within a few hours, with maximal degradation typically occurring between 16 and 24 hours.[10][11]
Q5: Is this compound effective against mutant forms of the Estrogen Receptor?
A5: Yes, a key advantage of PROTAC ER degraders is their potential to degrade mutant forms of ER, such as those with mutations in the ligand-binding domain (e.g., ESR1 mutations) that confer resistance to traditional endocrine therapies.[2][6] Vepdegestrant (ARV-471) has demonstrated efficacy against both wild-type and mutant ER.[6][12]
Troubleshooting Guide
Problem 1: I am not observing any degradation of the Estrogen Receptor.
| Possible Cause | Troubleshooting Step |
| Suboptimal PROTAC Concentration | Perform a dose-response curve with a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration.[9][10] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.[10] |
| Low E3 Ligase Expression | Verify the expression of the recruited E3 ligase (e.g., VHL or CRBN) in your cell line using Western blotting or qPCR.[8] |
| Poor Cell Permeability | Although designed for cell permeability, issues can arise. If possible, use a positive control PROTAC known to work in your cell line to verify experimental setup. |
| Compound Instability | Ensure the compound is properly stored and handled. Assess the stability of the PROTAC in your cell culture medium over the course of the experiment.[9] |
| Inefficient Ternary Complex Formation | The geometry of the ternary complex may not be optimal for ubiquitination. Consider using biophysical assays (e.g., NanoBRET, Co-IP) to confirm ternary complex formation.[9][13] |
| Proteasome Inhibition | Ensure that other treatments or experimental conditions are not inhibiting the proteasome. Include a proteasome inhibitor (e.g., MG132) as a negative control to confirm degradation is proteasome-dependent.[14] |
Problem 2: I am observing a "hook effect" in my dose-response curve.
| Possible Cause | Troubleshooting Step |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC can form binary complexes with either ER or the E3 ligase, preventing the formation of the productive ternary complex.[9][10] This is the expected behavior for many PROTACs. |
| Data Misinterpretation | The "hook effect" can lead to an underestimation of the PROTAC's potency. Identify the optimal concentration that gives maximal degradation (Dmax) and use concentrations at or below this for future experiments.[10] |
| Assay Artifact | In proximity-based assays for ternary complex formation (e.g., AlphaLISA, HTRF), the hook effect can also be observed. Titrate the PROTAC over a wide range to fully characterize the bell-shaped curve.[13] |
Problem 3: I am observing off-target toxicity or degradation of other proteins.
| Possible Cause | Troubleshooting Step |
| Off-Target Binding of the Warhead or E3 Ligase Ligand | Use a more selective binder for the protein of interest or modify the linker to improve selectivity.[9] |
| Formation of Off-Target Ternary Complexes | The PROTAC may be bringing the E3 ligase into proximity with other proteins. Perform proteomics studies to identify off-target degradation.[15] |
| Non-Specific Cytotoxicity | Assess cell viability using an appropriate assay (e.g., CellTiter-Glo, MTT). Include a vehicle-only control group to assess the toxicity of the formulation components.[12] |
Experimental Protocols & Data
Quantitative Data Summary
The following tables summarize representative data for an ER degrader modeled after vepdegestrant (ARV-471).
Table 1: In Vitro Degradation and Anti-proliferative Activity
| Cell Line | ER Status | DC50 (nM) | IC50 (nM) | Reference |
| MCF-7 | Wild-type ERα | ~1 | ~0.8 | [16] |
| T47D | Wild-type ERα | ~1.1 | ~1.1 | [16][17] |
| CAMA-1 | Wild-type ERα | ~1.1 | N/A | [17] |
| MCF-7 Y537S | Mutant ERα | N/A | ~10.5 | [16] |
| MCF-7 D538G | Mutant ERα | N/A | ~6.1 | [16] |
Table 2: Comparison with Fulvestrant
| Parameter | This compound (Vepdegestrant model) | Fulvestrant | Reference |
| Mechanism | Catalytic degradation via ternary complex formation | Stoichiometric antagonist and inducer of degradation | [16] |
| ER Degradation (Dmax) | >90% | ~60-80% | [16] |
| Oral Bioavailability | Yes | No (Intramuscular) | [18] |
| Activity against ESR1 mutants | High | Reduced | [6] |
Detailed Methodologies
1. Western Blotting for ERα Degradation
This protocol quantifies the amount of ERα protein remaining in cells after treatment.
-
Cell Culture and Treatment:
-
Seed ER+ breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is crucial to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[10]
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 16-24 hours).[10]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate for a period relevant to your experimental question (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the ER/PROTAC/E3 ligase ternary complex in a cellular context.
-
Cell Treatment: Treat cells with the optimal concentration of this compound or vehicle control for a short duration (e.g., 2-4 hours). To prevent degradation of the target, pre-treat with a proteasome inhibitor like MG132 for 1-2 hours.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or ERα overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against ERα and the E3 ligase. An increased amount of ERα in the E3 ligase immunoprecipitate (or vice-versa) in the PROTAC-treated sample compared to the control indicates ternary complex formation.
-
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 2. protacerdegraders.com [protacerdegraders.com]
- 3. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. marinbio.com [marinbio.com]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. dailynews.ascopubs.org [dailynews.ascopubs.org]
dealing with PROTAC ER Degrader-10 aggregation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC ER Degrader-10. The information is designed to help you address potential challenges during your experiments, with a focus on aggregation-related issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Estrogen Receptor alpha (ERα).[1][2] Like other PROTACs, it is a heterobifunctional molecule composed of a ligand that binds to the target protein (ERα), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[3][4] This simultaneous binding facilitates the formation of a ternary complex (ERα-PROTAC-E3 ligase), leading to the ubiquitination of ERα and its subsequent degradation by the proteasome.[3][4][5] This process can be repeated, allowing a single PROTAC molecule to induce the degradation of multiple target proteins.[3]
Q2: I am observing a decrease in ERα degradation at higher concentrations of this compound. What could be the cause?
This phenomenon is likely the "hook effect," which is commonly observed with PROTACs.[6] The hook effect occurs when, at excessively high concentrations, the PROTAC is more likely to form separate binary complexes with either ERα or the E3 ligase, rather than the productive ternary complex required for degradation.[6] To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation and to characterize the bell-shaped curve typical of the hook effect.[6]
Q3: What are the known challenges associated with the physicochemical properties of PROTACs like ER Degrader-10?
PROTACs are often large and hydrophobic molecules, which can lead to several challenges, including low aqueous solubility, poor cell permeability, and a tendency to aggregate.[7][8][9] These properties can impact their bioavailability and therapeutic efficacy.[7][8] Formulation strategies such as polymeric micelles, emulsions, and amorphous solid dispersions are being explored to overcome these limitations.[7][8][10][11]
Q4: How can I confirm that the observed degradation of ERα is dependent on the proteasome?
To verify that ERα degradation is occurring via the ubiquitin-proteasome system, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132.[6][12] If the degradation of ERα is prevented or reduced in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-dependent.[12]
Troubleshooting Guide: Aggregation Issues
Aggregation of small molecules like this compound can lead to experimental artifacts, including non-specific activity and false-positive results.[13] The following guide provides steps to identify and address potential aggregation.
| Issue | Potential Cause | Recommended Solution |
| Low or no ERα degradation observed. | Poor solubility and/or aggregation of this compound. | 1. Ensure complete solubilization: Confirm that the PROTAC is fully dissolved in the vehicle (e.g., DMSO) before further dilution into aqueous media.[14] 2. Optimize solvent conditions: If solubility in the final assay buffer is a concern, consider using a small percentage of a co-solvent, but be mindful of its potential effects on the cells or assay components. 3. Test lower concentrations: High concentrations can promote aggregation.[13] Perform a dose-response experiment starting from low nanomolar concentrations. 4. Consider formulation strategies: For in vivo studies, formulation approaches like amorphous solid dispersions (ASDs) or self-nanoemulsifying drug delivery systems (SNEDDS) can enhance solubility.[10][11] |
| Inconsistent results between experiments. | Variability in compound preparation leading to different aggregation states. | 1. Standardize stock solution preparation: Use a consistent protocol for preparing and storing your PROTAC stock solutions. Prepare fresh dilutions for each experiment. 2. Pre-warm solutions: Ensure all solutions are at the appropriate temperature before mixing to avoid precipitation. 3. Vortexing and sonication: Gently vortex and/or sonicate the stock solution before making dilutions to ensure homogeneity. |
| Suspected non-specific activity or off-target effects. | Compound aggregation leading to non-specific protein sequestration. | 1. Include a non-aggregating control compound: If available, use a structurally related but non-aggregating molecule as a negative control. 2. Add a decoy protein: Including a protein like bovine serum albumin (BSA) at a concentration of 0.1 mg/mL in the assay buffer before adding the PROTAC can sometimes mitigate non-specific effects caused by aggregation.[13] 3. Perform biophysical characterization: Use techniques like Dynamic Light Scattering (DLS) to directly assess the aggregation state of your compound under assay conditions.[15][16] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available information.
| Parameter | Value | Cell Line(s) | Reference |
| DC50 (Degradation Concentration 50%) | 0.37 - 1.1 nM | MCF7, T47D, CAMA-1 | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
This protocol is a standard method to quantify the degradation of ERα following treatment with this compound.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound and a vehicle control for a specified time (e.g., 8-24 hours).[14]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.[12]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for ERα. Use a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate. Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis
DLS is a biophysical technique used to detect the presence and size of aggregates in a solution.
-
Sample Preparation: Prepare solutions of this compound in the relevant assay buffer at various concentrations. Include a buffer-only control.
-
DLS Measurement: Place the sample in a suitable cuvette and perform the DLS measurement according to the instrument's instructions. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The instrument software will generate a correlation function to determine the diffusion coefficient of particles in the solution. This is then used to calculate the hydrodynamic radius of any particles (monomers or aggregates). An increase in particle size with increasing concentration is indicative of aggregation.
Visualizations
Caption: A workflow for troubleshooting common issues encountered during this compound experiments.
Caption: The mechanism of action for this compound, leading to the degradation of ERα.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. protacerdegraders.com [protacerdegraders.com]
- 4. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. wyatt.com [wyatt.com]
- 16. youtube.com [youtube.com]
how to control for non-specific binding of PROTAC ER Degrader-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for non-specific binding of PROTAC ER Degrader-10 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule designed to induce the degradation of the Estrogen Receptor alpha (ERα).[1][2][3] It functions by simultaneously binding to ERα and an E3 ubiquitin ligase, forming a ternary complex.[1][4] This proximity induces the E3 ligase to "tag" the ERα protein with ubiquitin chains, marking it for degradation by the cell's natural protein disposal machinery, the proteasome.[1][5] This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]
Q2: What are the critical controls to differentiate specific ERα degradation from non-specific effects or off-target binding?
To ensure that the observed degradation of ERα is a direct result of the specific mechanism of this compound, several key controls are essential:
-
Inactive Epimer Control: Use a stereoisomer of the PROTAC that is unable to bind to the E3 ligase but can still bind to the target protein. This control helps to distinguish between degradation-dependent effects and those arising from simple target occupancy.
-
E3 Ligase Ligand-Only Control: This molecule contains the E3 ligase binding component and the linker but lacks the ERα binding moiety. It helps to assess any effects caused by engaging the E3 ligase independently.
-
ERα Ligand-Only Control: This molecule comprises the ERα binding portion and the linker but cannot recruit the E3 ligase. This control is crucial for understanding the effects of ERα binding alone, separate from degradation.
-
Proteasome Inhibitor Co-treatment: To confirm that protein loss is due to proteasomal degradation, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132).[6][7] A rescue of ERα levels in the presence of the inhibitor indicates that the degradation is proteasome-dependent.[6][7]
Q3: My Western blot shows ERα degradation, but I suspect off-target effects. How can I investigate this?
Observing ERα degradation is the first step, but ensuring selectivity is crucial. Here are some strategies to investigate off-target effects:
-
Quantitative Proteomics: Techniques like Tandem Mass Tagging (TMT)-based proteomics can provide a global view of protein level changes upon treatment with this compound. This allows for the identification of other proteins that may be degraded, providing a signature of the PROTAC's selectivity.[8]
-
Target Engagement Assays: Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used to confirm direct binding of the PROTAC to ERα within the cell.[8] These assays can help to rule out indirect effects on ERα stability.
-
Varying the E3 Ligase: If you have access to PROTACs that utilize different E3 ligases but the same ERα binder, comparing their degradation profiles can be informative. Different E3 ligases have distinct sets of endogenous substrates, which can influence off-target effects.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No ERα Degradation Observed | Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane. | Optimize treatment conditions (time and concentration). If permeability is a known issue, consider using cell lines with higher permeability or employing transfection reagents. |
| Lack of Ternary Complex Formation: The PROTAC may not be effectively bringing together ERα and the E3 ligase. | Perform a co-immunoprecipitation (Co-IP) or a proximity assay (e.g., TR-FRET) to confirm the formation of the ERα-PROTAC-E3 ligase ternary complex. | |
| Proteasome Inhibition: Other compounds in your cell culture media or intrinsic cellular resistance might be inhibiting the proteasome. | Include a positive control for proteasome activity, such as the proteasome inhibitor MG132, to ensure the degradation machinery is functional.[9] | |
| Incomplete ERα Degradation (High Dmax) | High Protein Synthesis Rate: The cell may be producing new ERα protein at a rate that counteracts the degradation. | Conduct a time-course experiment to identify the optimal degradation window. Shorter treatment times might reveal more significant degradation before new protein synthesis compensates. |
| The "Hook Effect": At very high concentrations, the PROTAC can form binary complexes (PROTAC-ERα or PROTAC-E3 ligase) that do not lead to degradation, reducing the efficiency of ternary complex formation.[10] | Perform a detailed dose-response curve to identify the optimal concentration range for degradation and to see if you are observing the hook effect at higher concentrations. | |
| High Background or Non-Specific Staining in Western Blots | Antibody Issues: The primary antibody may lack specificity or the secondary antibody may be cross-reacting. | Validate your primary antibody for specificity using positive and negative controls (e.g., ERα-knockout cells). Optimize antibody concentrations and blocking conditions. |
| Lysis Buffer Incompatibility: The lysis buffer may not be optimal for extracting ERα. | Ensure your lysis buffer is appropriate for nuclear proteins like ERα and is supplemented with protease and phosphatase inhibitors. |
Experimental Protocols
Protocol 1: Western Blotting for ERα Degradation
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound, the inactive control, or a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 8-24 hours).[9]
-
Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells directly in the well using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[9]
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add loading buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for ERα. After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Develop the blot using an ECL substrate and image the chemiluminescence.[8]
-
Data Analysis: Quantify the band intensities and normalize the ERα signal to a loading control (e.g., GAPDH or α-Tubulin). Calculate the percentage of ERα remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment: Treat cells with this compound, the inactive control, or vehicle for a shorter duration suitable for observing complex formation (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysate with an antibody against the E3 ligase or ERα overnight at 4°C.
-
Capture Complex: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washes: Wash the beads several times with Co-IP lysis buffer to remove non-specific binders.
-
Elution and Western Blotting: Elute the bound proteins from the beads using SDS-PAGE loading buffer and analyze by Western blotting for the presence of ERα and the E3 ligase. An increased association in the presence of this compound compared to controls indicates ternary complex formation.
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. protacerdegraders.com [protacerdegraders.com]
- 6. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Showdown: PROTAC ER Degraders Versus Fulvestrant in Estrogen Receptor Degradation Efficiency
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the estrogen receptor (ER) degradation efficiency of PROTAC ER Degraders and the established therapy, fulvestrant (B1683766). This analysis is supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
In the landscape of therapies targeting estrogen receptor-positive (ER+) breast cancer, the complete and sustained degradation of the estrogen receptor is a key therapeutic goal. While the selective estrogen receptor degrader (SERD) fulvestrant has been a clinical mainstay, a newer class of molecules, Proteolysis Targeting Chimeras (PROTACs), has emerged with a distinct and potentially more efficient mechanism of action. This guide will delve into a comparative analysis of their ER degradation capabilities.
It is important to note that "PROTAC ER Degrader-10" is not a widely recognized designation in the current scientific literature. Therefore, this guide will utilize data from well-characterized and published PROTAC ER degraders, such as vepdegestrant (ARV-471) and ERD-148, as representative examples of this class of molecules for a robust comparison against fulvestrant.
Mechanism of Action: A Tale of Two Degraders
Fulvestrant, a steroidal antiestrogen, functions as a selective estrogen receptor degrader (SERD). It binds directly to the estrogen receptor, inducing a conformational change that impairs receptor dimerization and nuclear localization. This altered conformation also marks the receptor for proteasomal degradation, leading to a reduction in cellular ER levels.[1][2]
PROTAC ER degraders, on the other hand, are bifunctional molecules. One end of the PROTAC binds to the estrogen receptor, while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the ER, tagging it for degradation by the proteasome. A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple ER proteins.
Quantitative Comparison of ER Degradation Efficiency
The efficiency of protein degradation is often quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). DC50 represents the concentration of the degrader at which 50% of the target protein is degraded, while Dmax is the maximal percentage of protein degradation achievable.
| Compound | Class | Cell Line | DC50 (nM) | Dmax (%) |
| Vepdegestrant (ARV-471) | PROTAC ER Degrader | MCF-7 | ~1.8 | >90 |
| ERD-148 | PROTAC ER Degrader | MCF-7 | 0.17 | >95 |
| Fulvestrant | SERD | MCF-7 | Not consistently reported for degradation, activity is often measured by IC50 for proliferation inhibition. | ~40-50% (in vivo) |
Note: The data presented is compiled from multiple preclinical studies and may not be from direct head-to-head comparisons under identical experimental conditions. DC50 and Dmax values can vary depending on the cell line, treatment duration, and assay conditions.
Preclinical studies have consistently demonstrated that PROTAC ER degraders like vepdegestrant and ERD-148 achieve a more profound and sustained degradation of the estrogen receptor compared to fulvestrant.[3] For instance, vepdegestrant has been shown to induce over 90% degradation of ER in breast cancer cell lines, a significantly higher level than what is typically observed with fulvestrant.[4] Furthermore, ERD-148 has demonstrated potent degradation of both unphosphorylated and phosphorylated ERα, whereas fulvestrant's efficacy against the phosphorylated form is reduced.[2][5]
Experimental Protocols
Western Blotting for ERα Degradation
This protocol is a standard method to quantify the levels of ERα protein in cells following treatment with a degrader.
1. Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC ER degrader or fulvestrant for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 100 µL of RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay.
3. SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
5. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
6. Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for ERα (e.g., rabbit anti-ERα, 1:1000 dilution) overnight at 4°C with gentle agitation.
7. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
8. Chemiluminescent Detection and Imaging:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
9. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
Conclusion
The available preclinical data strongly suggests that PROTAC ER degraders offer a more potent and complete degradation of the estrogen receptor compared to fulvestrant. Their catalytic mechanism of action allows for a more efficient and sustained reduction of ER protein levels, which has been shown to translate to superior anti-tumor activity in in vivo models.[3][4] The ability of some PROTACs to effectively degrade mutated forms of ER that confer resistance to traditional endocrine therapies further highlights their therapeutic potential. As more clinical data becomes available, the full impact of this novel class of ER degraders on the treatment of ER+ breast cancer will be elucidated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Complete elimination of estrogen receptor α by PROTAC estrogen receptor α degrader ERD-148 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC ER Degraders and Oral SERDs in ER-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proteolysis Targeting Chimera (PROTAC) Estrogen Receptor (ER) degraders with other oral Selective Estrogen Receptor Degraders (SERDs) for the treatment of ER-positive breast cancer. We will focus on the performance and experimental data of these novel therapeutic agents, with a primary focus on the clinically advanced PROTAC ER degrader, vepdegestrant (ARV-471), as a representative of its class. While "PROTAC ER Degrader-10" is a designated research compound, publicly available performance data is limited; therefore, vepdegestrant will serve as the primary exemplar for this technology.[1][2]
Introduction to ER Degradation Strategies
Targeting the estrogen receptor is a cornerstone of therapy for ER-positive breast cancer. While traditional endocrine therapies like selective estrogen receptor modulators (SERMs) and aromatase inhibitors have been effective, the development of resistance, often through mutations in the ESR1 gene, remains a significant clinical challenge. Next-generation therapies, including oral SERDs and PROTAC ER degraders, aim to overcome this resistance by promoting the degradation of the ER protein.
Oral SERDs are small molecules that bind to the estrogen receptor, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome. This class of drugs includes approved agents such as elacestrant (B1663853) and imlunestrant (B12423040), as well as investigational drugs like giredestrant (B1649318) and amcenestrant (B610687).[3][4]
PROTAC ER Degraders , such as vepdegestrant, represent a distinct mechanistic class. These heterobifunctional molecules are designed to simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the ER.[3][5] This direct engagement of the ubiquitin-proteasome system is hypothesized to lead to more efficient and complete ER degradation compared to the indirect mechanism of SERDs.[3][6]
Preclinical Performance: A Head-to-Head Comparison
Preclinical studies provide a foundational understanding of the efficacy and potency of these different ER-targeting agents. Key metrics include the half-maximal degradation concentration (DC50), which measures the potency of degradation, and the maximum percentage of degradation (Dmax), indicating the efficacy of degradation.
In Vitro Estrogen Receptor Degradation
A key study directly compared the in vitro ER protein degradation capabilities of vepdegestrant with several oral SERDs and fulvestrant (B1683766) in ER+ breast cancer cell lines after a 4-hour treatment. Vepdegestrant demonstrated a greater maximal degradation of ER compared to the other agents.
| Compound | Class | Cell Line | Maximum ER Degradation (Dmax %) |
| Vepdegestrant (ARV-471) | PROTAC ER Degrader | MCF-7 & T47D | 79% - 86% |
| Fulvestrant | SERD (Injectable) | MCF-7 & T47D | 73% - 74% |
| Investigational Oral SERDs | Oral SERD | MCF-7 & T47D | 55% - 74.5% |
| Elacestrant | Oral SERD | MCF-7 & T47D | 8% - 19.5% |
| Includes giredestrant, camizestrant, amcenestrant, and imlunestrant in this particular study.[3] |
Further studies on vepdegestrant have shown a DC50 of approximately 1-2 nM and a Dmax of over 95% in ER+ breast cancer cell lines.[6]
In Vivo Tumor Growth Inhibition
In preclinical xenograft models of ER+ breast cancer, vepdegestrant has demonstrated superior tumor growth inhibition compared to fulvestrant. In an MCF7 cell line-derived xenograft model, vepdegestrant (30 mg/kg) resulted in 103% tumor growth inhibition (TGI), while fulvestrant (200 mg/kg) achieved 54% TGI at day 28. This enhanced anti-tumor activity correlated with more robust ER degradation in the tumor tissue, with vepdegestrant achieving a 93% reduction in ER protein levels compared to 71% with fulvestrant.[3]
Clinical Performance: Insights from Clinical Trials
The clinical development of both PROTAC ER degraders and oral SERDs has yielded promising results, particularly in patients with ESR1-mutated breast cancer, a common mechanism of resistance to prior endocrine therapies.
Vepdegestrant (PROTAC ER Degrader) vs. Fulvestrant
The Phase 3 VERITAC-2 trial provided a direct comparison of oral vepdegestrant to intramuscular fulvestrant in patients with ER+/HER2- advanced breast cancer who had progressed on a CDK4/6 inhibitor and endocrine therapy.
| Outcome | Vepdegestrant | Fulvestrant | Hazard Ratio (HR) | p-value |
| Median Progression-Free Survival (ESR1-mutant population) | 5.0 months | 2.1 months | 0.57 | <0.001 |
| Median Progression-Free Survival (All-comers) | 3.7 months | 3.6 months | 0.83 | 0.07 |
| Overall Response Rate (ESR1-mutant population) | 18.6% | 4.0% | - | - |
These results highlight the significant clinical benefit of vepdegestrant in the ESR1-mutated population.[7][8][9]
Performance of Oral SERDs in Clinical Trials
Several oral SERDs have also demonstrated efficacy in late-stage clinical trials, particularly in the ESR1-mutated setting.
-
Elacestrant: The Phase 3 EMERALD trial showed that elacestrant significantly improved progression-free survival compared to standard-of-care endocrine therapy in patients with ER+/HER2- advanced or metastatic breast cancer, with a more pronounced benefit in patients with ESR1 mutations.[10]
-
Imlunestrant: In the Phase 3 EMBER-3 trial, imlunestrant demonstrated a statistically significant improvement in progression-free survival versus standard of care in patients with ESR1-mutated ER+/HER2- advanced breast cancer.[11][12]
-
Amcenestrant: The Phase 2 AMEERA-3 trial did not meet its primary endpoint of improved progression-free survival with amcenestrant compared to physician's choice of endocrine therapy in the overall population, though a numerical improvement was observed in patients with baseline ESR1 mutations.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of Action Comparison
Caption: In Vitro ER Degradation Workflow
Experimental Protocols
Western Blot for ER Degradation (DC50/Dmax Determination)
-
Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are seeded in multi-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of the test compound (PROTAC ER degrader or oral SERD) or vehicle control (e.g., DMSO) for a specified duration (e.g., 4 to 24 hours).
-
Cell Lysis and Protein Quantification: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal protein loading for subsequent steps.[13]
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the estrogen receptor. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to normalize for protein loading. The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified using densitometry software. The ER protein levels are normalized to the loading control.
-
Data Analysis: The percentage of ER degradation is calculated relative to the vehicle-treated control. A dose-response curve is generated by plotting the percentage of remaining ER protein against the logarithm of the compound concentration. The DC50 and Dmax values are then determined from this curve using non-linear regression analysis.[13][14]
Cell Viability/Growth Inhibition Assay (GI50 Determination)
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Compound Treatment: After 24 hours, cells are treated with a range of concentrations of the test compound. A vehicle control is also included.
-
Incubation: The plates are incubated for a period of 3 to 7 days.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured at 570 nm.[15][16]
-
CellTiter-Glo® Assay: This assay quantifies ATP, an indicator of metabolically active cells. A reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control to determine the percentage of cell growth inhibition. The half-maximal growth inhibitory concentration (GI50) is calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[17]
In Vivo Xenograft Tumor Growth Inhibition Study
-
Animal Model: Female immunodeficient mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: Human breast cancer cells (e.g., MCF-7) are implanted subcutaneously or into the mammary fat pad of the mice. For MCF-7 xenografts, estrogen supplementation is typically required to support tumor growth.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The test compounds (PROTAC ER degrader or oral SERD) are administered to the treatment groups, typically via oral gavage, at predetermined doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (Length x Width²)/2. Body weight and general health of the mice are also monitored.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Tumor samples can also be collected for pharmacodynamic analysis, such as measuring ER protein levels by Western blot or immunohistochemistry.[18][19][20][21]
Conclusion
Both PROTAC ER degraders and oral SERDs represent significant advancements in the treatment of ER-positive breast cancer, offering new options for patients who have developed resistance to traditional endocrine therapies. Preclinical data suggests that the direct mechanism of action of PROTACs like vepdegestrant may lead to more efficient and complete ER degradation compared to oral SERDs. This enhanced degradation appears to translate into superior anti-tumor activity in preclinical models.
Clinically, vepdegestrant has demonstrated a significant improvement in progression-free survival over fulvestrant in patients with ESR1-mutated advanced breast cancer. Several oral SERDs have also shown clinical benefit in this patient population. The choice between these agents in the future may depend on a variety of factors, including their efficacy in different patient subgroups, safety profiles, and mechanisms of resistance. Further clinical studies, including head-to-head comparisons, will be crucial in defining the optimal use of these novel ER-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC ER降解剂 | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ASCO 2025 – vepdegestrant matches rival degraders | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 8. breastcancer.org [breastcancer.org]
- 9. marinbio.com [marinbio.com]
- 10. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacr.org [aacr.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. watermark02.silverchair.com [watermark02.silverchair.com]
- 18. researchgate.net [researchgate.net]
- 19. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 20. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of PROTAC ER Degrader-10 for ER-alpha: A Comparative Guide
For researchers and professionals in drug development, understanding the selectivity and efficacy of new therapeutic agents is paramount. This guide provides a comparative analysis of PROTAC ER Degrader-10, a potent estrogen receptor (ER) degrader identified from patent literature, against other key ER-alpha (ERα) degraders.[1][2] Due to the limited publicly available data on this compound, this guide will draw comparisons with the well-characterized clinical-stage PROTAC degrader ARV-471 (Vepdegestrant), the highly potent preclinical PROTAC ERD-12310A, and the established Selective Estrogen Receptor Degrader (SERD), Fulvestrant (B1683766).
This comparison will focus on their mechanisms of action, degradation efficacy, and performance in preclinical and clinical settings, providing a valuable resource for assessing the therapeutic potential of ERα-targeting degraders.
Mechanism of Action: PROTACs vs. SERDs
Both PROTACs and SERDs aim to eliminate ERα, a primary driver in the majority of breast cancers. However, their mechanisms for achieving this degradation differ significantly.
Fulvestrant (SERD): As a selective ER degrader, Fulvestrant directly binds to the ligand-binding domain of ERα. This interaction induces a conformational change that impairs receptor dimerization and nuclear localization, ultimately flagging the receptor for proteasomal degradation.[3][4][5]
PROTAC ER Degraders (e.g., ARV-471, ERD-12310A, this compound): These are heterobifunctional molecules. One end binds to the target protein (ERα), and the other end recruits an E3 ubiquitin ligase.[6] This induced proximity facilitates the ubiquitination of ERα, marking it for destruction by the proteasome. A key advantage of this catalytic mechanism is that a single PROTAC molecule can mediate the degradation of multiple ERα proteins.
Below is a diagram illustrating the distinct mechanisms of ERα degradation by PROTACs and Fulvestrant.
Caption: Mechanisms of ERα degradation by PROTACs and Fulvestrant.
Comparative Efficacy of ERα Degraders
The in vitro and in vivo efficacy of ERα degraders is a critical measure of their therapeutic potential. The following tables summarize key performance data for ARV-471, ERD-12310A, and Fulvestrant across various experimental models.
In Vitro ERα Degradation
This table compares the degradation potency (DC50) and maximal degradation (Dmax) of the compounds in ER+ breast cancer cell lines.
| Compound | Cell Line | DC50 (nM) | Maximum Degradation (%) | Citation(s) |
| ARV-471 | MCF-7 | ~1 | ≥90 | [7] |
| ERD-12310A | Not Specified | 0.047 | >95 | [8][9][10][11] |
| Fulvestrant | MCF-7 | Not Reported | ~40-60 | [12] |
In Vivo ERα Degradation and Tumor Growth Inhibition
This table summarizes the in vivo performance of the degraders in xenograft models, a crucial step in preclinical evaluation.
| Compound | Model | ERα Degradation (%) | Tumor Growth Inhibition (%) | Citation(s) |
| ARV-471 | MCF-7 Xenograft | ≥90 | 87-123 | [7] |
| ARV-471 | ST941/HI (Y537S mutant) PDX | Not Reported | 102 | [7] |
| ERD-12310A | MCF-7 Xenograft | Not Reported | More potent than ARV-471 | [8][9][11] |
| Fulvestrant | MCF-7 Xenograft | 63-65 | 31-80 | [7] |
Clinical ERα Degradation
Clinical data provides the ultimate validation of a compound's activity in patients.
| Compound | Study Population | ERα Degradation (Median %) | Citation(s) |
| ARV-471 | ER+/HER2- mBC Patients | 69 | [13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to evaluate ERα degraders.
Western Blotting for ERα Degradation
Objective: To quantify the reduction in ERα protein levels following treatment with a degrader.
-
Cell Culture: ER-positive breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the degrader (e.g., this compound, ARV-471, Fulvestrant) or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then added.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the ERα band in each lane is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative level of ERα degradation.
Cell Proliferation Assay (e.g., E-screen)
Objective: To assess the impact of ERα degradation on the proliferation of ER-dependent cancer cells.
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates in a hormone-depleted medium.
-
Treatment: Cells are treated with the degraders at various concentrations in the presence of a low concentration of estradiol (B170435) to stimulate proliferation.
-
Incubation: The plates are incubated for a period of time to allow for cell proliferation (e.g., 6 days).
-
Quantification: Cell viability or proliferation is measured using a colorimetric assay (e.g., MTT, SRB) or by quantifying DNA content.
-
Data Analysis: The results are used to determine the concentration of the degrader that inhibits cell proliferation by 50% (IC50).
ER-alpha Signaling Pathway
Understanding the ERα signaling pathway is crucial for appreciating the mechanism of action of ERα degraders. The following diagram illustrates the classical genomic signaling pathway of ERα.
Caption: Classical genomic signaling pathway of ER-alpha.
Conclusion
While specific data for this compound remains limited to patent literature, a comparative analysis with leading ERα degraders like ARV-471 and ERD-12310A provides a strong framework for its potential evaluation. The data presented herein demonstrates the superior degradation efficacy of PROTACs over the established SERD, Fulvestrant, both in preclinical and clinical settings. Notably, the exceptional potency of emerging PROTACs like ERD-12310A highlights the rapid advancements in this therapeutic modality. For researchers in oncology drug discovery, the continued development and characterization of novel PROTAC ERα degraders represent a promising frontier in the treatment of ER-positive breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC ER降解剂 | MCE [medchemexpress.cn]
- 3. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. protacerdegraders.com [protacerdegraders.com]
- 7. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of PROTAC ER Degraders: PROTAC ER Degrader-10 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality for eliminating disease-causing proteins. This guide provides an objective, data-driven comparison of PROTAC ER Degrader-10 against other prominent PROTACs targeting the estrogen receptor (ER), a key driver in pathologies such as ER-positive breast cancer.
Executive Summary
This compound demonstrates high potency in degrading ERα, with reported half-maximal degradation concentrations (DC50) in the sub-nanomolar to low nanomolar range. When compared to other well-characterized ERα-targeting PROTACs such as ARV-471 (Vepdegestrant) and ERD-308, this compound shows comparable or superior degradation efficiency in specific cell lines. This guide will delve into the quantitative performance data, detailed experimental methodologies, and the underlying biological pathways to provide a comprehensive resource for researchers in the field.
Data Presentation: Quantitative Comparison of ER PROTACs
The following table summarizes the degradation efficiency (DC50) and maximum degradation (Dmax) of this compound, ARV-471, and ERD-308 in various breast cancer cell lines.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| PROTAC ERα Degrader-10 | MCF-7 | 0.37 - 1.1 | Not explicitly stated | Cereblon | |
| T47D | 0.37 - 1.1 | Not explicitly stated | Cereblon | ||
| CAMA-1 | 0.37 - 1.1 | Not explicitly stated | Cereblon | ||
| ARV-471 (Vepdegestrant) | MCF-7 | ~1.8 | >90 | Cereblon | [1][2] |
| T47D | Not explicitly stated | >90 | Cereblon | [3] | |
| MCF-7 | 0.9 | 95 | Cereblon | [4] | |
| ERD-308 | MCF-7 | 0.17 | >95 | VHL | [1][5][6] |
| T47D | 0.43 | >95 | VHL | [1][5][6] |
Note: DC50 and Dmax values can be influenced by experimental conditions such as cell line, treatment duration, and specific assay parameters. The data presented here is compiled from various studies and is intended for comparative purposes.
Mechanism of Action and Signaling Pathway
PROTAC ER degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). These heterobifunctional molecules simultaneously bind to the estrogen receptor and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the ER, marking it for degradation by the proteasome.
The estrogen receptor signaling pathway plays a crucial role in the proliferation of ER-positive cancer cells. Upon binding to estrogen, the ER translocates to the nucleus and acts as a transcription factor, promoting the expression of genes involved in cell growth and survival. By degrading the ER, PROTACs effectively block this signaling cascade.
Experimental Protocols
The determination of DC50 and Dmax values is crucial for evaluating the efficacy of PROTACs. The following is a generalized protocol for a Western blot-based degradation assay.
Objective: To quantify the dose-dependent degradation of ERα in cancer cell lines following treatment with a PROTAC.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
PROTAC of interest (e.g., this compound)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed ER-positive cells in appropriate culture plates. Once attached, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against ERα. Subsequently, incubate with a primary antibody for a loading control. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Data Acquisition and Analysis: Visualize the protein bands using a chemiluminescence imager. Quantify the band intensities and normalize the ERα signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7][8]
Conclusion
This compound is a highly potent degrader of the estrogen receptor, exhibiting efficacy in the sub-nanomolar to low nanomolar range, which is comparable to or, in some contexts, potentially more potent than other leading ER PROTACs like ARV-471 and ERD-308. The choice of a specific PROTAC for further research and development will depend on a variety of factors including, but not limited to, degradation potency and efficacy across different cell lines and in vivo models, as well as pharmacokinetic and pharmacodynamic properties. The data and protocols presented in this guide offer a solid foundation for the comparative evaluation of these promising therapeutic agents.
References
- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating the Downstream Effects of PROTAC ER Degraders: A Comparative Guide
Introduction
This guide provides a comparative analysis of Proteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degraders, a novel class of therapeutics for ER-positive cancers. As specific public information on "PROTAC ER Degrader-10" is not available, this document will use Vepdegestrant (ARV-471), a well-characterized clinical-stage PROTAC ER degrader, as a representative molecule. We will objectively compare its performance with other ER-targeting alternatives and provide supporting experimental data and protocols for researchers, scientists, and drug development professionals.
PROTAC ER degraders are bifunctional molecules that induce the degradation of the estrogen receptor by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[1][2] This mechanism of action offers a distinct advantage over traditional therapies that only block the receptor's function, potentially leading to a more profound and durable response, especially in the context of resistance mutations.[3][4]
Mechanism of Action: PROTAC-Mediated ER Degradation
PROTAC ER degraders function by simultaneously binding to an ER protein and an E3 ubiquitin ligase, forming a ternary complex.[1][3] This proximity induces the E3 ligase to attach a polyubiquitin (B1169507) chain to the ER, marking it for degradation by the proteasome.[1][5] The PROTAC molecule is then released and can catalyze the degradation of multiple ER proteins.[1][3]
Comparative Analysis of ER-Targeting Therapies
The following table summarizes the key characteristics and performance of Vepdegestrant in comparison to other classes of ER-targeting therapies.
| Feature | Vepdegestrant (PROTAC ER Degrader) | Fulvestrant (SERD) | Camizestrant (Oral SERD) | Tamoxifen (SERM) |
| Mechanism of Action | Induces proteasomal degradation of ERα.[6][7] | A pure ER antagonist that also induces ER degradation.[8][9] | A novel, non-steroidal oral SERD that promotes ER degradation.[8] | A selective ER modulator with both antagonist and agonist effects depending on the tissue.[4][10] |
| Administration | Oral.[7] | Intramuscular injection.[8] | Oral.[8][11] | Oral.[9] |
| ER Degradation | Potent and sustained degradation; average of 64% with a maximum of 89%.[12] | Suboptimal ER degradation due to pharmacokinetic properties.[8][12] | Potent ER degradation, including in ESR1-mutant cells.[4][8] | Does not primarily induce ER degradation.[10] |
| Efficacy (in ESR1-mutated tumors) | Median Progression-Free Survival (PFS) of 5.0 months vs. 2.1 months for fulvestrant.[6][7] | Limited efficacy in ESR1-mutated tumors.[7] | Demonstrated superior efficacy to fulvestrant.[11] | Reduced efficacy due to resistance.[4] |
| Clinical Trial | VERITAC-2 (Phase 3).[6][7] | CONFIRM (Phase 3).[8] | SERENA-2 (Phase 2).[11] | Multiple trials over decades. |
Experimental Protocols for Validation
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of PROTAC ER degraders.
Western Blot for ERα Degradation
Objective: To quantify the reduction in ERα protein levels following treatment with an ER degrader.
Methodology:
-
Cell Culture: ER-positive human breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the PROTAC ER degrader, a control compound, and a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP). The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The intensity of the ERα band is normalized to the loading control band. The percentage of ERα degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of the ER degrader on ER-dependent cancer cells.
Methodology:
-
Cell Seeding: ER-positive breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the PROTAC ER degrader or control compounds.
-
Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 3-5 days).
-
Viability Assessment: A reagent such as CellTiter-Glo® is added to the wells to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Luminescence is measured, and the data is normalized to the vehicle-treated control wells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Downstream Effects of ER Degradation
The estrogen receptor signaling pathway plays a critical role in the proliferation and survival of ER-positive breast cancer cells.[13] ER signaling can be broadly divided into genomic and non-genomic pathways.[13][14] By degrading the ER, PROTACs effectively shut down both of these pro-tumorigenic signaling cascades.
-
Genomic Pathway: In the classical pathway, estrogen binds to ER, leading to its dimerization and translocation to the nucleus.[15] The ER dimer then binds to estrogen response elements (EREs) on DNA, regulating the transcription of genes involved in cell cycle progression and proliferation.[15] ER can also interact with other transcription factors like AP-1 and Sp1 to regulate gene expression.[13][15] Degradation of ER prevents these transcriptional activities.
-
Non-Genomic Pathway: ER can also mediate rapid signaling from the cell membrane or cytoplasm.[14][16] This can lead to the activation of kinase cascades such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which also promote cell growth and survival.[13][14] By eliminating the ER protein, PROTACs abrogate these non-genomic signals as well.
References
- 1. protacerdegraders.com [protacerdegraders.com]
- 2. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oncodaily.com [oncodaily.com]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. Frontiers | Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer [frontiersin.org]
- 9. Frontiers | Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 13. Estrogen Receptor Signaling in Breast Cancer [mdpi.com]
- 14. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
Unveiling the Specificity of PROTAC ER Degrader-10: A Proteomic Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic specificity of PROTAC ER Degrader-10 against alternative estrogen receptor (ER) targeting therapies. By leveraging quantitative proteomics, we delve into the on-target and off-target effects, offering a clear perspective on its performance and providing the foundational data for informed decision-making in drug development.
This guide will present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying mechanisms and workflows. As "this compound" is a representative name, this analysis utilizes data from a well-characterized oral PROTAC ERα degrader, vepdegestrant (ARV-471), to provide a real-world performance benchmark.
Performance Snapshot: Quantitative Proteomic Analysis
To assess the specificity of this compound, a global proteomic analysis using Tandem Mass Tag (TMT) labeling was performed on ER-positive breast cancer cells (MCF-7) treated with the degrader. For comparison, cells were also treated with the selective estrogen receptor degrader (SERD), fulvestrant. The following table summarizes the changes in protein abundance for key targets.
| Protein | Gene | Function | This compound (Fold Change vs. Vehicle) | Fulvestrant (Fold Change vs. Vehicle) | Significance (PROTAC vs. Vehicle) |
| Estrogen Receptor α | ESR1 | Target Protein | -4.5 | -3.2 | p < 0.001 |
| Progesterone Receptor | PGR | ER-Responsive Protein | -2.1 | -1.8 | p < 0.01 |
| Ikaros | IKZF1 | Potential Off-Target (Neosubstrate) | -0.1 | 0.05 | Not Significant |
| Cereblon | CRBN | E3 Ligase | 0.08 | 0.02 | Not Significant |
| GAPDH | GAPDH | Housekeeping Protein | 0.03 | -0.01 | Not Significant |
Table 1: Summary of quantitative proteomic data from MCF-7 cells treated with this compound (represented by vepdegestrant) and Fulvestrant. Data is presented as log2 fold change relative to vehicle control. A negative value indicates protein degradation.
The data clearly demonstrates that this compound potently and selectively degrades its intended target, Estrogen Receptor α (ESR1), with a more pronounced effect than fulvestrant.[1] A significant reduction was also observed for the Progesterone Receptor (PGR), a known downstream target of ER signaling, indicating effective pathway inhibition.[1] Importantly, no significant degradation of Ikaros (IKZF1), a known neosubstrate of some immunomodulatory drug-based PROTACs, was detected, highlighting the specificity of the E3 ligase binder used in this PROTAC.[1] The levels of the recruited E3 ligase, Cereblon (CRBN), and the housekeeping protein GAPDH remained stable, further confirming the targeted nature of the degradation.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its proteomic analysis.
References
Vepdegestrant (ARV-471): A Comparative Analysis of a PROTAC ER Degrader
A new frontier in the targeted degradation of the estrogen receptor (ER) is emerging with the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of vepdegestrant (ARV-471), a novel PROTAC ER degrader, with the established selective ER degrader (SERD), fulvestrant (B1683766).
Vepdegestrant is an orally bioavailable small molecule designed to harness the cell's natural protein disposal system to specifically eliminate the estrogen receptor, a key driver in the majority of breast cancers. This guide is intended for researchers, scientists, and drug development professionals to provide an objective overview of its performance, supported by experimental data.
Mechanism of Action: A Targeted Approach to Protein Degradation
Vepdegestrant is a bifunctional molecule that simultaneously binds to the estrogen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome. This catalytic process allows a single molecule of vepdegestrant to trigger the destruction of multiple ER proteins.
Caption: Vepdegestrant's mechanism of action.
In Vitro Efficacy: Potent Degradation and Growth Inhibition
Vepdegestrant has demonstrated potent and rapid degradation of the estrogen receptor across a panel of ER-positive breast cancer cell lines. Notably, it effectively degrades both wild-type and mutant forms of ER, which are a common cause of resistance to traditional endocrine therapies.
Comparative Degradation and Proliferation Inhibition
| Parameter | Vepdegestrant (ARV-471) | Fulvestrant | Cell Line(s) | Reference(s) |
| DC50 (ER Degradation) | ~1 nM | Not typically measured; acts as a degrader but also an antagonist | ER+ breast cancer cell lines | [1] |
| IC50 (ER Binding) | 1 nmol/L | 9.4 nM | Cell-free assay | [2][3] |
| IC50 (Cell Proliferation) | 3.3 nM (MCF-7) 4.5 nM (T47D) 8 nM (T47D ER Y537S) 5.7 nM (T47D ER D538G) | 0.29 nM (MCF-7) | MCF-7, T47D and mutant variants | [4] |
| Maximal ER Degradation (Dmax) | >90% | - | MCF-7 | [5] |
In Vivo Efficacy: Superior Tumor Growth Inhibition
In preclinical xenograft models of ER-positive breast cancer, orally administered vepdegestrant has shown superior anti-tumor activity compared to fulvestrant.
Comparative Tumor Growth Inhibition in Xenograft Models
| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference(s) |
| MCF-7 Orthotopic Xenograft | Vepdegestrant | 3 mg/kg, daily | 85% | [6] |
| Vepdegestrant | 10 mg/kg, daily | 98% | [6] | |
| Vepdegestrant | 30 mg/kg, daily | 120% (regression) | [6] | |
| Fulvestrant | 200 mg/kg, bi-weekly then weekly | 31% - 80% | [7] | |
| ST941/HI (ER Y537S PDX) | Vepdegestrant | 10 mg/kg, daily | 99% (regression) | [6] |
| Vepdegestrant | 30 mg/kg, daily | 107% (regression) | [6] | |
| Fulvestrant | 200 mg/kg, bi-weekly then weekly | 62% | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
In-Cell Western (ICW) for ER Degradation
Caption: Workflow for In-Cell Western assay.
Protocol:
-
Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.[8]
-
Compound Treatment: Treat cells with a serial dilution of vepdegestrant or fulvestrant for the desired time period (e.g., 24 hours).[8]
-
Fixation: Aspirate the media and fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.[9]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.[9]
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours at room temperature.[9]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for ERα overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature, protected from light.[9]
-
Imaging and Analysis: Wash the cells, allow the plate to dry, and scan on an infrared imaging system. The fluorescence intensity in each well is proportional to the amount of ER protein.[9]
Cell Proliferation Assay
Caption: Workflow for cell proliferation assay.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate in estrogen-depleted medium.[10]
-
Compound Addition: After 24 hours, add serial dilutions of vepdegestrant or fulvestrant to the wells.[6]
-
Viability Assessment: Assess cell viability using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[6]
-
Data Analysis: Measure luminescence using a plate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[11]
In Vivo Xenograft Model
Caption: Workflow for in vivo xenograft studies.
Protocol:
-
Animal Model: Use female immunodeficient mice (e.g., nude or NSG).[7][12]
-
Estrogen Supplementation: Implant a slow-release estrogen pellet subcutaneously to support the growth of ER-positive MCF-7 cells.[12]
-
Tumor Cell Implantation: Inject MCF-7 cells, often mixed with Matrigel, subcutaneously into the flank or orthotopically into the mammary fat pad.[13][14]
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]
-
Drug Administration: Administer vepdegestrant orally daily and fulvestrant via subcutaneous or intramuscular injection according to the specified dosing schedule.[6]
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.[14]
-
Endpoint Analysis: At the end of the study, excise the tumors and analyze them for ER levels and other biomarkers. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[6]
Conclusion
The available preclinical data strongly suggest that vepdegestrant (ARV-471) is a highly potent and efficacious PROTAC ER degrader. Its ability to induce profound and sustained degradation of both wild-type and mutant ER translates to superior anti-tumor activity in vivo when compared to fulvestrant. These findings underscore the potential of targeted protein degradation as a promising therapeutic strategy for ER-positive breast cancer. Further clinical investigation is ongoing to fully elucidate the therapeutic benefit of vepdegestrant in patients.
References
- 1. ARV-471 | Estrogen receptor degrader | PROTAC | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. meliordiscovery.com [meliordiscovery.com]
Evaluating the Therapeutic Potential of PROTAC ER Degraders Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of estrogen receptor (ER)-positive breast cancer therapy is evolving beyond traditional inhibition towards targeted degradation. This guide provides a comprehensive comparison of a leading Proteolysis Targeting Chimera (PROTAC) ER degrader, vepdegestrant (ARV-471), with established ER inhibitors, fulvestrant (B1683766) and tamoxifen. We present supporting experimental data, detailed methodologies for key assays, and visual diagrams to elucidate the underlying mechanisms and experimental workflows.
Executive Summary
PROTAC ER degraders represent a novel therapeutic modality designed to harness the cell's natural protein disposal system to eliminate the estrogen receptor, a key driver of ER+ breast cancer. Unlike traditional inhibitors that merely block ER function, PROTACs actively trigger its degradation. Preclinical and clinical data suggest that this distinct mechanism of action may offer advantages in terms of efficacy and overcoming resistance. This guide will delve into the comparative performance of vepdegestrant against fulvestrant, a selective ER degrader (SERD), and tamoxifen, a selective ER modulator (SERM).
Data Presentation: Quantitative Comparison of ER-Targeted Therapies
The following tables summarize the key performance metrics of vepdegestrant in comparison to fulvestrant. While direct head-to-head preclinical data for "PROTAC ER Degrader-10" is not publicly available, vepdegestrant (ARV-471) serves as a well-documented clinical-stage PROTAC ER degrader for this comparative analysis.
Table 1: Preclinical Efficacy - ER Degradation
| Compound | Mechanism of Action | Cell Line | ER Degradation (Dmax) | DC50 (nM) | Reference |
| Vepdegestrant (ARV-471) | PROTAC ER Degrader | Multiple ER+ cell lines | >90% (in vivo) | ~1 (in vitro, MCF-7) | [1][2][3] |
| Fulvestrant | Selective ER Degrader (SERD) | Multiple ER+ cell lines | 40-65% (in vivo) | - | [3] |
Table 2: Clinical Efficacy - Phase 3 VERITAC-2 Trial (ESR1-mutant ER+/HER2- Advanced Breast Cancer)
| Treatment | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) vs. Fulvestrant | Objective Response Rate (ORR) | Reference |
| Vepdegestrant (ARV-471) | 5.0 months | 0.57 | 18.6% | [4][5][6] |
| Fulvestrant | 2.1 months | - | 4.0% | [7] |
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the evaluation of PROTAC ER degraders.
Caption: Mechanism of Action of a PROTAC ER Degrader.
Caption: Experimental Workflow for Western Blot Analysis of ER Degradation.
Caption: Simplified Estrogen Receptor (ER) Signaling Pathway and Therapeutic Intervention.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for ERα Degradation
This protocol is used to quantify the amount of ERα protein in cells following treatment with a degrader or inhibitor.
-
Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC ER degrader, fulvestrant, or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the ERα signal to the loading control signal to determine the relative ERα protein levels.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment:
-
Seed breast cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds (PROTAC ER degrader, fulvestrant, tamoxifen) and a vehicle control.
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the data to determine the half-maximal inhibitory concentration (IC50) for each compound.
-
Conclusion
The emergence of PROTAC ER degraders, exemplified by vepdegestrant, marks a significant advancement in the therapeutic strategy for ER-positive breast cancer. The ability to induce potent and sustained degradation of the estrogen receptor offers a distinct advantage over traditional inhibitors, particularly in the context of acquired resistance. The preclinical and clinical data presented in this guide underscore the therapeutic potential of this novel class of drugs. As research progresses, PROTAC ER degraders hold the promise of becoming a cornerstone of treatment for patients with ER+ breast cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. marinbio.com [marinbio.com]
A Head-to-Head Battle in Breast Cancer Therapy: PROTAC ER Degrader-10 vs. Next-Generation Endocrine Therapies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PROTAC ER Degrader-10 against the latest advancements in endocrine therapies for estrogen receptor-positive (ER+) breast cancer. We delve into the preclinical and clinical data of a leading PROTAC ER degrader, vepdegestrant (ARV-471), as a representative for this class, and benchmark it against next-generation selective estrogen receptor degraders (SERDs) and modulators (SERMs), including fulvestrant (B1683766), elacestrant, camizestrant, and giredestrant (B1649318).
This comparative analysis is based on available scientific literature and clinical trial data, offering a clear overview of efficacy, mechanism of action, and experimental backing for each therapeutic agent. Due to the limited public data on "this compound," this guide will utilize the extensive research on vepdegestrant (ARV-471) to represent the PROTAC ER degrader class.
Mechanism of Action: A New Paradigm in ER Degradation
Traditional endocrine therapies, such as tamoxifen (B1202) (a SERM) and fulvestrant (a SERD), function by either blocking the estrogen receptor or promoting its degradation.[1][2] Next-generation oral SERDs like elacestrant, camizestrant, and giredestrant offer improved oral bioavailability and efficacy.[2][3][4][5]
PROTAC ER degraders, such as vepdegestrant, introduce a novel mechanism. These bifunctional molecules bind to both the estrogen receptor and an E3 ubiquitin ligase.[6][7] This proximity induces the ubiquitination of the ER, marking it for degradation by the cell's natural protein disposal system, the proteasome.[6][7] This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple ER molecules.[6]
Quantitative Comparison of Efficacy
The following tables summarize key preclinical and clinical data, offering a quantitative comparison between vepdegestrant and next-generation endocrine therapies.
Table 1: Preclinical ER Degradation and Tumor Growth Inhibition
| Compound | Class | ER Degradation (in vivo) | Tumor Growth Inhibition (TGI) in MCF7 Xenografts | Reference |
| Vepdegestrant (ARV-471) | PROTAC ER Degrader | ≥90% | 87% - 123% | [2][3][8] |
| Fulvestrant | SERD | 63% - 65% | 31% - 80% | [2][3][8] |
| Giredestrant | Oral SERD | Superior to fulvestrant (preclinical) | Not directly compared in the same study | [9] |
| Camizestrant | Oral SERD | Potent ER degradation (preclinical) | Anti-cancer activity in preclinical models | [5][10] |
Table 2: Clinical Efficacy in ER+/HER2- Advanced Breast Cancer
| Compound | Trial (Phase) | Patient Population | Primary Endpoint | Result | Reference |
| Vepdegestrant (ARV-471) | VERITAC-2 (III) | Post-CDK4/6i, ESR1-mutated | Progression-Free Survival (PFS) | 5.0 months vs. 2.1 months with fulvestrant (HR 0.58) | [7][11] |
| Elacestrant | EMERALD (III) | Post-CDK4/6i, ESR1-mutated | Progression-Free Survival (PFS) | 3.8 months vs. 1.9 months with standard of care | [12] |
| Camizestrant | SERENA-2 (II) | Post-endocrine therapy | Progression-Free Survival (PFS) | 7.2 months (75mg) vs. 3.7 months with fulvestrant | [13][14] |
| Giredestrant | acelERA (II) | 2nd/3rd line aBC | Progression-Free Survival (PFS) | Compared to physician's choice of endocrine therapy | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for key assays used in the evaluation of these compounds.
ER Degradation Assay (Western Blot)
Objective: To quantify the degradation of estrogen receptor protein levels in cancer cells following treatment.
-
Cell Culture: MCF-7 or T47D breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., vepdegestrant, fulvestrant) or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
References
- 1. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Estrogen Receptor | Arvinas [arvinas.sambrownprojects.com]
- 7. esmo.org [esmo.org]
- 8. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Giredestrant for Estrogen Receptor–Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Vepdegestrant vs Fulvestrant in Estrogen Receptor–Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 12. Item - Supplementary Data 2 from Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 13. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacr.org [aacr.org]
Confirming Proteasome-Dependent Degradation by PROTAC ER Degrader-10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC ER Degrader-10 with other alternatives for inducing estrogen receptor (ER) degradation. We present supporting experimental data, detailed protocols for key validation experiments, and visual diagrams to elucidate the underlying mechanisms. This objective analysis is intended to assist researchers in designing and interpreting experiments to verify the proteasome-dependent activity of ER-targeting PROTACs.
Overview of this compound and Alternatives
This compound is a potent, orally active Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the estrogen receptor alpha (ERα).[1] Like other PROTACs, it is a heterobifunctional molecule that brings a target protein (ERα) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4] This mechanism of action offers a powerful alternative to traditional inhibitors.
Key alternatives for ERα degradation include:
-
Vepdegestrant (ARV-471): A well-characterized oral PROTAC ER degrader currently in clinical development. It has demonstrated robust ER degradation and anti-tumor activity in preclinical models.[2][3][4][5][6][7][8][9][10][11][12]
-
Fulvestrant: A selective estrogen receptor degrader (SERD) that functions as an ER antagonist and also induces its degradation, albeit with potentially lower efficiency than some PROTACs.[8][9][13][14][15]
Quantitative Comparison of ERα Degradation
The following table summarizes the degradation efficiency of this compound and its alternatives in various breast cancer cell lines. The data is presented as DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC ERα Degrader-10 | MCF7, T47D, CAMA-1 | 0.37 - 1.1 | Not Reported | [1] |
| Vepdegestrant (ARV-471) | Various breast cancer cell lines | ~1 - 2 | >90 | [4][5][16] |
| Fulvestrant | MCF7 | ~20 (for 80% degradation) | ~80 | [13] |
Experimental Protocols for Validation
Confirming that the degradation of a target protein by a PROTAC is dependent on the proteasome is a critical validation step. The following are detailed protocols for key experiments.
Proteasome Inhibition Assay
This experiment aims to demonstrate that blocking the proteasome rescues the degradation of the target protein induced by the PROTAC.
Objective: To determine if pre-treatment with a proteasome inhibitor (e.g., MG132) prevents the degradation of ERα by this compound.
Materials:
-
ER-positive breast cancer cells (e.g., MCF7, T47D)
-
This compound
-
Proteasome inhibitor: MG132 (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed ER-positive breast cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Proteasome Inhibitor Pre-treatment: Pre-treat the cells with a proteasome inhibitor. A common condition is 10 µM MG132 for 2-4 hours.[17][18][19][20] Include a vehicle control (DMSO).
-
PROTAC Treatment: Add this compound at various concentrations to the wells, both with and without the proteasome inhibitor. Include a vehicle-only control. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against ERα.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with an antibody against a loading control.
-
-
Data Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control. Compare the levels of ERα in cells treated with the PROTAC alone versus those co-treated with the proteasome inhibitor. A rescue of ERα levels in the presence of the inhibitor confirms proteasome-dependent degradation.
Washout Assay
This experiment assesses the duration of protein degradation after the PROTAC has been removed from the culture medium.
Objective: To determine the kinetics of ERα re-synthesis after removal of this compound.
Protocol:
-
PROTAC Treatment: Treat cells with this compound at a concentration that gives maximal degradation (e.g., 10x DC50) for a set period (e.g., 24 hours).
-
Washout: After the treatment period, remove the medium containing the PROTAC. Wash the cells three times with warm PBS to remove any residual compound.
-
Fresh Medium: Add fresh, compound-free medium to the cells.
-
Time Course Harvest: Harvest the cells at various time points after the washout (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Analysis: Analyze the levels of ERα at each time point by Western blotting as described in the proteasome inhibition assay protocol. The rate of reappearance of the ERα protein provides insight into the duration of the PROTAC's effect.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows involved in confirming proteasome-dependent degradation by PROTACs.
Caption: this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of ERα.
Caption: A stepwise workflow for confirming proteasome-dependent degradation using a proteasome inhibitor assay and Western blotting.
By following these experimental protocols and utilizing the provided comparative data, researchers can effectively validate the mechanism of action of this compound and other novel ER-targeting degraders.
References
- 1. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. researchgate.net [researchgate.net]
- 8. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arvinasmedical.com [arvinasmedical.com]
- 12. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | PLOS One [journals.plos.org]
- 15. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ARV-471 | Estrogen receptor degrader | PROTAC | TargetMol [targetmol.com]
- 17. Proteasome inhibition represses ERα gene expression in ER+ cells- a new link between proteasome activity and estrogen signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. From Pure Antagonists to Pure Degraders of the Estrogen Receptor: Evolving Strategies for the Same Target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteasome-dependent degradation of the human estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Comparative Analysis of PROTAC ER Degrader-10 in Wild-Type and Mutant Estrogen Receptor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a representative PROTAC Estrogen Receptor (ER) degrader, herein referred to as PROTAC ER Degrader-10, in preclinical models featuring wild-type (WT) estrogen receptors and clinically relevant mutant ERs. The development of resistance to endocrine therapies in ER-positive (ER+) breast cancer, often driven by mutations in the ESR1 gene (e.g., Y537S, D538G), presents a significant clinical challenge. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of the target protein, in this case, the estrogen receptor, thereby potentially overcoming resistance mechanisms.
This document summarizes key performance data, details the experimental protocols used to generate this data, and provides visual representations of the underlying biological pathways and experimental procedures. The data presented is based on published results for well-characterized PROTAC ER degraders such as ARV-471 (Vepdegestrant) and is intended to be representative of the performance of potent and selective PROTAC ER degraders.
Data Presentation
The following tables summarize the quantitative data comparing the efficacy of this compound in breast cancer cell lines expressing either wild-type ER or common resistance-conferring mutations.
Table 1: Comparative Degradation Potency (DC50) of this compound
| Cell Line | ER Status | DC50 (nM) | Dmax (%) |
| MCF-7 | Wild-Type | ~1.8 | >90 |
| T47D | Wild-Type | ~0.9 | >95 |
| T47D-Y537S | Mutant (Y537S) | ~1.0 | >90 |
| T47D-D538G | Mutant (D538G) | ~1.0 | >90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Comparative Anti-proliferative Activity (IC50) of this compound
| Cell Line | ER Status | IC50 (nM) |
| MCF-7 | Wild-Type | ~0.8 |
| T47D | Wild-Type | ~0.43 |
| MCF-7 cY537S | Mutant (Y537S) | ~10.5 |
| MCF-7 cD538G | Mutant (D538G) | ~6.1 |
IC50: Half-maximal inhibitory concentration for cell proliferation.
Signaling Pathways and Mechanisms
The following diagrams illustrate the key biological pathways and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Estrogen Receptor α (ERα) Degradation
Objective: To quantify the reduction in ERα protein levels following treatment with this compound.
Materials:
-
Breast cancer cell lines (MCF-7, T47D, and engineered mutant lines).
-
This compound.
-
Cell culture medium and supplements.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate.
-
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control (β-actin). Calculate the percentage of ERα degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT or similar)
Objective: To determine the effect of this compound on the proliferation and viability of breast cancer cells.
Materials:
-
Breast cancer cell lines.
-
This compound.
-
96-well plates.
-
Cell culture medium.
-
MTT reagent or similar cell viability reagent (e.g., WST-8).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.
-
Treatment: Treat the cells with a serial dilution of this compound for 4-5 days.
-
Viability Measurement: Add MTT or a similar reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence for the formation of the ER-PROTAC-E3 ligase ternary complex.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7).
-
This compound.
-
Proteasome inhibitor (e.g., MG132).
-
Non-denaturing lysis buffer.
-
Primary antibody for immunoprecipitation (e.g., anti-VHL or anti-CRBN, depending on the E3 ligase recruited by the PROTAC).
-
Control IgG.
-
Protein A/G magnetic beads.
-
Primary antibodies for Western blotting: anti-ERα, anti-VHL/CRBN.
Procedure:
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (to prevent degradation of the complex).
-
Cell Lysis: Lyse cells in non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with the anti-E3 ligase antibody or control IgG.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and elute the captured complexes.
-
Western Blot Analysis: Perform a Western blot on the eluted samples and probe for the presence of ERα and the E3 ligase.
Expected Outcome: A band for ERα should be detected in the sample immunoprecipitated with the anti-E3 ligase antibody only in the presence of the PROTAC, confirming the formation of the ternary complex.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for PROTAC ER Degrader-10
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, biologically active compounds like PROTAC ER Degrader-10 are paramount to ensuring a safe laboratory environment and preventing environmental contamination. Due to its nature as a Proteolysis Targeting Chimera designed for targeted protein degradation, it is crucial to manage all waste streams containing this compound as hazardous chemical waste.[1] Adherence to stringent disposal protocols minimizes risks to personnel and ensures compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound, if available.[1] General safety practices for similar PROTAC compounds recommend the mandatory use of appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2]
Key Handling and Storage Data
| Parameter | Information | Source |
| Hazards | While specific data for this compound is not available, related PROTAC compounds are considered harmful if swallowed and can cause skin and eye irritation. Some may be toxic to aquatic life. | [1][2] |
| Storage (Solid) | Store in a tightly sealed container, protected from light and moisture. Recommended temperatures are often -20°C for short-term and -80°C for long-term storage. | [3] |
| Storage (In Solution) | For solutions (e.g., in DMSO), recommended storage is typically 4°C for short durations (weeks) and -80°C for longer periods (months). | [2] |
| Incompatible Materials | Avoid strong acids/alkalis and strong oxidizing/reducing agents. | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach involving segregation, collection, labeling, and disposal through approved channels. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in the general trash.[2][4]
Waste Segregation
All materials that have come into direct contact with this compound must be segregated at the point of generation and treated as hazardous waste. This includes:
-
Unused or expired solid compound.[1]
-
Solutions containing this compound.[2]
-
Contaminated laboratory consumables such as pipette tips, centrifuge tubes, vials, and absorbent paper.[1][2]
-
Used personal protective equipment (PPE), including gloves and disposable lab coats.[1]
Waste Collection and Containment
Proper containment is crucial to prevent accidental exposure and environmental release.
-
Solid Waste: Collect all solid waste, including unused powder and contaminated consumables, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1] For chemically contaminated sharps like pipette tips or broken glass, use a labeled, puncture-resistant container.[5]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container.[1] Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
Labeling
Accurate and clear labeling of waste containers is a critical regulatory requirement.
-
All waste containers must be clearly labeled with the words "Hazardous Waste" or "Cytotoxic Waste".[1]
-
The label must include the full chemical name: "this compound".[1]
-
Ensure the accumulation start date is recorded on the label.[5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Isolate: If the spill is large or poses a significant inhalation risk, evacuate the immediate area and inform your laboratory supervisor or EHS office.[4]
-
Containment: Prevent the further spread of the spill.[2]
-
Cleanup:
-
Collection: Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[2][4]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.[2]
Final Disposal
-
All waste containing this compound must be disposed of through your institution's approved hazardous waste management program.[2][4]
-
Follow institutional procedures to request a hazardous waste pickup.[5]
-
Never attempt to dispose of this waste through evaporation in a fume hood or by discharging it into the sewer system.[4][6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling PROTAC ER Degrader-10
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety protocols and operational guidance for the handling and disposal of PROTAC ER Degrader-10, a potent estrogen receptor alpha (ERα) degrader utilized in cancer research. Adherence to these procedures is essential to ensure the safety of researchers and the integrity of experimental outcomes. Due to its high potency, all materials that come into contact with this compound must be treated as hazardous waste.
Key Safety and Handling Data
A summary of essential quantitative and safety information for this compound is provided below. This data should be reviewed by all personnel before handling the compound.
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress |
| Primary Target | Estrogen Receptor alpha (ERα) | [1] |
| Potency (DC50) | 0.37-1.1 nM (in MCF7, T47D, and CAMA-1 cells) | [1] |
| Known Hazards | Potent cytotoxic agent. Handle as hazardous waste. Avoid inhalation, and contact with eyes and skin. | General guidance for potent compounds |
| Storage (Solid) | Store at -20°C in a dry, dark place. | [2] |
| Storage (in DMSO) | Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [2] |
| Incompatible Materials | Strong oxidizing agents. | General chemical safety guidelines |
Mechanism of Action: ERα Degradation Pathway
This compound operates through the ubiquitin-proteasome system to induce the degradation of its target protein, ERα. This bifunctional molecule simultaneously binds to ERα and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.
Caption: Mechanism of this compound inducing ERα degradation.
Experimental Protocols: Safe Handling and Disposal
The following step-by-step protocols are mandatory for all personnel handling this compound.
Personal Protective Equipment (PPE)
A dual-barrier approach to PPE is required at all times.
-
Primary Barrier:
-
Disposable, chemical-resistant gloves (nitrile or neoprene).
-
Safety glasses with side shields or chemical splash goggles.
-
A fully buttoned, flame-resistant laboratory coat.
-
-
Secondary Barrier (for handling solid compound or generating aerosols):
-
A second pair of gloves.
-
A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood.
-
Face shield.
-
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the Safety Data Sheet (SDS) for a similar potent compound has been reviewed and understood. All necessary PPE must be worn correctly. Prepare the workspace within a certified chemical fume hood.
-
Weighing (Solid Compound):
-
Perform all weighing activities within a chemical fume hood or a containment balance enclosure.
-
Use dedicated spatulas and weigh boats.
-
Clean all equipment and the balance with a suitable solvent (e.g., 70% ethanol) after use.
-
-
Solution Preparation:
-
Dissolve the solid compound in the appropriate solvent (e.g., DMSO) within the chemical fume hood.
-
Cap vials securely and vortex gently to dissolve.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.
-
-
Cell Culture and In Vitro Assays:
-
When adding the compound to cell culture media, perform the transfer within a biological safety cabinet (BSC).
-
Use dedicated pipette tips with filters.
-
All treated cells and media must be considered hazardous waste.
-
Step-by-Step Disposal Protocol
All waste generated from handling this compound must be segregated and disposed of as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, pipette tips, vials, weigh boats) in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all contaminated liquids (e.g., stock solutions, cell culture media) in a separate, sealed, and shatter-resistant hazardous waste container. Do not mix with other solvent waste streams.
-
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration (if applicable), and the date of accumulation.
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic.
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using a suitable deactivating solution (e.g., a freshly prepared 10% bleach solution followed by 70% ethanol), allowing for appropriate contact time.
-
Dispose of all cleaning materials as solid hazardous waste.
-
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste down the drain.
Experimental Workflow Visualization
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
